3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine
Description
Properties
IUPAC Name |
3-bromo-6-chloro-2H-pyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-4-3-5(11-10-4)9-2(7)1-8-3/h1H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMMRMHDIAXYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2N=C1Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthetic Methodologies: Constructing and Functionalizing the Scaffold
Sources
- 1. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry of Pyrazolo[3,4-b]pyrazines
Abstract
The pyrazolo[3,4-b]pyrazine core, a fused heterocyclic system, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and rigid, planar structure provide an ideal framework for the design of potent and selective modulators of various biological targets. This technical guide offers an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of pyrazolo[3,4-b]pyrazine derivatives. We will delve into their significant applications in oncology, particularly as kinase and phosphatase inhibitors, as well as their burgeoning potential in other therapeutic areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Pyrazolo[3,4-b]pyrazine Core - A Scaffold of Therapeutic Promise
The fusion of a pyrazole and a pyrazine ring creates the pyrazolo[3,4-b]pyrazine system, a nitrogen-rich heterocycle that has garnered considerable attention in the field of medicinal chemistry. This scaffold can be considered a bioisostere of purine, enabling it to interact with a wide array of biological targets that recognize the native purine structure. The arrangement of nitrogen atoms in the pyrazolo[3,4-b]pyrazine core allows for a multitude of hydrogen bonding interactions, both as donors and acceptors, which is a key feature for potent and selective binding to enzyme active sites.
The synthetic tractability of the pyrazolo[3,4-b]pyrazine scaffold allows for systematic modification at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties. This has led to the discovery of compounds with a diverse range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2] This guide will provide a comprehensive overview of the key medicinal chemistry applications of this promising scaffold, with a focus on the strategic design and development of novel therapeutic agents.
Synthetic Strategies: Building the Pyrazolo[3,4-b]pyrazine Core
The construction of the pyrazolo[3,4-b]pyrazine ring system can be broadly approached from two main retrosynthetic disconnections: annulation of a pyrazine ring onto a pre-existing pyrazole or, conversely, formation of the pyrazole ring from a substituted pyrazine. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Annulation of a Pyrazine Ring onto a Pyrazole Precursor
A prevalent and effective strategy for the synthesis of pyrazolo[3,4-b]pyrazines involves the condensation of a 5-aminopyrazole derivative with a 1,2-dicarbonyl compound or its equivalent. A particularly useful starting material for this approach is a 5-amino-4-nitrosopyrazole, which can be readily prepared from the corresponding 5-aminopyrazole.
Experimental Protocol: Synthesis of 5-Acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (15) [1][2]
This protocol describes the synthesis of a key pyrazolo[3,4-b]pyrazine intermediate, which can be further functionalized to generate a library of derivatives.
-
Step 1: Synthesis of 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole (1). This starting material is typically synthesized by nitrosation of 5-amino-3-methyl-1-phenyl-pyrazole.
-
Step 2: Condensation with Acetylacetone. A mixture of 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole (1) (6.06 g, 30 mmol) and acetylacetone (3.0 g, 30 mmol) in dry pyridine (20 mL) is heated under reflux for 8 hours.[1]
-
Step 3: Work-up and Purification. The reaction mixture is then evaporated to half its volume. After cooling, it is neutralized with dilute HCl (10%). The resulting solid precipitate is filtered off, washed with water, and recrystallized from an ethanol-water mixture (1:3) to yield pale brown needles of 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (15).[1]
Causality Behind Experimental Choices:
-
Pyridine as Solvent and Base: Pyridine serves a dual role in this reaction. As a high-boiling point solvent, it allows the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate. It also acts as a base to facilitate the condensation and subsequent cyclization steps.
-
Acidic Work-up: The neutralization with dilute HCl is crucial to protonate any remaining pyridine and to precipitate the less soluble product, aiding in its isolation.
-
Recrystallization for Purification: Recrystallization is a standard and effective technique for purifying solid organic compounds, ensuring the removal of any unreacted starting materials or side products.
Caption: General synthetic scheme for pyrazolo[3,4-b]pyrazines.
Medicinal Chemistry Applications: Targeting Disease with Precision
The pyrazolo[3,4-b]pyrazine scaffold has demonstrated significant potential across a range of therapeutic areas. Its ability to act as a versatile "hinge-binding" motif has made it particularly valuable in the development of kinase and phosphatase inhibitors for cancer therapy.
Anticancer Activity: Inhibition of Key Signaling Pathways
Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[3] SHP2 plays a positive regulatory role in the Ras-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[3] Consequently, inhibition of SHP2 has emerged as a promising therapeutic strategy for the treatment of RTK-driven cancers.
A series of novel pyrazolo[3,4-b]pyrazines have been developed as potent and selective allosteric inhibitors of SHP2.[3][4][5] One notable example, compound 4b , demonstrated a remarkable IC50 value of 3.2 nM against SHP2, being significantly more potent than the reference inhibitor IACS-13909.[4][6] This compound was found to be particularly effective against KRASG12C-mutant non-small cell lung cancer (NSCLC) cells, with an IC50 of 0.58 μM.[4][6]
Mechanism of Action: These pyrazolo[3,4-b]pyrazine-based SHP2 inhibitors bind to an allosteric pocket of the enzyme, stabilizing it in a closed, inactive conformation.[3] This prevents the binding of bis-tyrosyl-phosphorylated peptides to the N-SH2 domains, which is required for SHP2 activation.[3] The subsequent inhibition of SHP2 phosphatase activity leads to the downregulation of the Ras-ERK and PI3K-AKT signaling pathways, ultimately suppressing cancer cell proliferation and survival.[6][7]
Caption: SHP2 signaling and its inhibition.
Table 1: In Vitro Activity of Representative Pyrazolo[3,4-b]pyrazine SHP2 Inhibitors
| Compound | SHP2 IC50 (nM)[4][6] | NCI-H358 (KRASG12C) IC50 (μM)[4][6] |
| 4b | 3.2 | 0.58 |
| IACS-13909 | 56.8 | 2.78 |
Derivatives of pyrazolo[3,4-b]pyrazine have also demonstrated significant cytotoxic activity against breast cancer cell lines. In a study by El-Kashef et al., a series of chalcone derivatives bearing the pyrazolo[3,4-b]pyrazine scaffold were synthesized and evaluated for their ability to inhibit the proliferation of the MCF-7 breast cancer cell line.[1][2] Compounds 25i and 25j from this series showed very significant inhibitory activity.[1]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay) [8]
The anti-proliferative activity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Self-Validating System: This protocol includes a positive control (a known anticancer drug) and a negative control (untreated cells) to validate the assay results. The use of multiple concentrations of the test compounds allows for the generation of a dose-response curve and the accurate determination of the IC50 value.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. The pyrazolo[3,4-b]pyrazine scaffold has shown promise in the development of anti-inflammatory agents. Certain derivatives have been found to exhibit significant anti-inflammatory activity, comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1][2]
The anti-inflammatory activity of these compounds is often assessed using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.
Potential in Neurodegenerative Diseases and Antiviral Applications
While the research on pyrazolo[3,4-b]pyrazine derivatives in neurodegenerative diseases and as antiviral agents is less extensive compared to their anticancer applications, the structurally related pyrazolo[3,4-b]pyridine scaffold has shown significant promise in these areas.[9] For instance, pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of cholinesterases and phosphodiesterase 4D (PDE4D) for the treatment of Alzheimer's disease.[1] Given the structural similarities, it is plausible that the pyrazolo[3,4-b]pyrazine core could also be a valuable scaffold for the development of novel therapeutics for these conditions. Further research in these areas is warranted to fully explore the potential of this versatile heterocyclic system.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective pyrazolo[3,4-b]pyrazine-based inhibitors is guided by a thorough understanding of their structure-activity relationships.
-
Substitution at the N1-position of the pyrazole ring: The nature of the substituent at this position can significantly influence the compound's potency and pharmacokinetic properties. A phenyl group at this position is a common feature in many active compounds.[1][4][6]
-
Substitution on the pyrazine ring: Modifications at the C5 and C6 positions of the pyrazine ring have been shown to be critical for activity. For instance, in the case of the anti-inflammatory agents, a 5-acetyl group was found to be important for activity.[1] For the SHP2 inhibitors, complex substituents at the C6 position are crucial for achieving high potency.[4][6]
-
Introduction of Chalcone Moieties: The incorporation of a chalcone moiety at the C5 position has been shown to impart significant anticancer activity against breast cancer cells.[1]
Future Perspectives and Conclusion
The pyrazolo[3,4-b]pyrazine scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a particularly significant impact in the field of oncology. The development of potent and selective SHP2 inhibitors based on this core highlights its potential for the treatment of challenging cancers. While its applications in other therapeutic areas such as neurodegenerative and viral diseases are still in their nascent stages, the promising results from related heterocyclic systems suggest that this is a fertile ground for future research.
The continued exploration of novel synthetic methodologies to access a wider diversity of pyrazolo[3,4-b]pyrazine derivatives, coupled with advanced computational modeling and innovative biological screening strategies, will undoubtedly unlock the full therapeutic potential of this remarkable scaffold. As our understanding of the complex signaling networks that drive human disease deepens, the pyrazolo[3,4-b]pyrazine core is poised to play an increasingly important role in the development of next-generation targeted therapies.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. Available at: [Link]
-
El-Kashef, H., El-Emary, T., Verhaeghe, P., Vanelle, P., & Samy, M. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2585. Available at: [Link]
-
Discovery of 1H-pyrazolo[3,4- b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. (2024). Journal of Biomolecular Structure & Dynamics. Available at: [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). Molbank. Available at: [Link]
-
Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. (2024). Taylor & Francis Online. Available at: [Link]
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Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). Molecular Diversity. Available at: [Link]
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(PDF) Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). ResearchGate. Available at: [Link]
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ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2015). ChemInform. Available at: [Link]
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Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. (2021). ACS Medicinal Chemistry Letters. Available at: [Link]
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Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (2025). Bentham Science. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Available at: [Link]
-
(PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). ResearchGate. Available at: [Link]
-
Discovery of 1H-pyrazolo[3,4- b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. (2024). PubMed. Available at: [Link]
-
Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma. (2023). ACS Medicinal Chemistry Letters. Available at: [Link]
-
(PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2018). ResearchGate. Available at: [Link]
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Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions. (2023). European Journal of Medicinal Chemistry. Available at: [Link]
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Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. (1991). Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Discovery of Novel Pyrazole Derivatives as Potent Neuraminidase Inhibitors against Influenza H1N1 Virus. (2016). Archiv der Pharmazie. Available at: [Link]
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Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2014). Molecules. Available at: [Link]
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Pyrazole compound BPR1P0034 with potent and selective anti-influenza virus activity. (2009). Journal of Biomedical Science. Available at: [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals. Available at: [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). Molecules. Available at: [Link]
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New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. (2000). ResearchGate. Available at: [Link]
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(PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2018). ResearchGate. Available at: [Link]
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Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. (2002). ResearchGate. Available at: [Link]
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- 9. mdpi.com [mdpi.com]
3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine as a kinase inhibitor intermediate
Part 1: Executive Summary
In the landscape of ATP-competitive kinase inhibitor design, 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 1936225-21-6) represents a "privileged scaffold." This bicyclic heteroaromatic system serves as a bioisostere to the ubiquitous pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib) and pyrazolo[3,4-b]pyridine cores, offering distinct physicochemical properties—specifically lowered lipophilicity (LogP) and altered hydrogen bond acceptor vectors within the ATP-binding pocket.
This guide details the synthesis, reactivity, and strategic application of this intermediate. Its core value lies in its orthogonal reactivity : the C6-chlorine atom is primed for nucleophilic aromatic substitution (
Part 2: Chemical Architecture & Reactivity Profile
The scaffold is defined by a pyrazine ring fused to a pyrazole. The numbering and electronic properties are critical for experimental design.
Structural Analysis
-
Position 1 (NH): The pyrazole nitrogen is acidic (
). It acts as a hydrogen bond donor (HBD) to the kinase hinge region (e.g., Glu/Met residues) or requires protection (SEM, THP) during synthesis. -
Position 3 (Br): The "Head" region. This position typically projects into the hydrophobic back-pocket (Gatekeeper residue vicinity). The bromine is installed for Suzuki-Miyaura or Sonogashira couplings.
-
Position 6 (Cl): The "Tail" region. Located on the electron-deficient pyrazine ring, this chlorine is highly susceptible to
. It is typically displaced by solubilizing amines (e.g., piperazines, morpholines) that extend towards the solvent front.
Reactivity Logic (The "Order of Operations")
To avoid side reactions, the functionalization sequence is paramount.
-
Path A (
First): Displacement of the C6-Cl is generally favored as the first step due to the high electrophilicity of the pyrazine ring. This can often be done without protecting the N1-H, provided the nucleophile is not strong enough to deprotonate the pyrazole and stall the reaction. -
Path B (Coupling First): If C3 derivatization is prioritized, N1 protection is mandatory to prevent catalyst poisoning by the free azole.
Part 3: Validated Synthetic Protocol
The following protocol synthesizes the core 6-chloro-1H-pyrazolo[3,4-b]pyrazine followed by regioselective bromination. This route is adapted from scalable flow-chemistry methodologies optimized by Genentech (Bass et al., 2024) and standard halogenation protocols.
Step 1: Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
-
Concept: Condensation of a dichloropyrazine carbaldehyde precursor with hydrazine.
-
Reaction:
Experimental Procedure:
-
Preparation: Dissolve 3,5-dichloropyrazine-2-carbaldehyde (1.0 eq) in THF/EtOH (1:1 v/v).
-
Cyclization: Cool to 0°C. Add hydrazine monohydrate (1.1 eq) dropwise. The reaction is highly exothermic.
-
Monitoring: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by LCMS for the disappearance of starting material (
of product: ~155.0). -
Workup: Concentrate the solvent in vacuo. Triturate the resulting solid with cold water to remove hydrazine salts. Filter and dry under high vacuum.
-
Yield: Typically 85-90%.
-
Appearance: Off-white to pale yellow solid.
-
Step 2: Regioselective Bromination (The Target)
-
Concept: Electrophilic aromatic substitution. The pyrazole C3 is the most electron-rich carbon available.
-
Reagents: N-Bromosuccinimide (NBS), DMF.
Experimental Procedure:
-
Dissolution: Dissolve 6-chloro-1H-pyrazolo[3,4-b]pyrazine (10 mmol) in anhydrous DMF (5 mL/g).
-
Bromination: Add NBS (1.05 eq) portion-wise at 0°C to control the exotherm.
-
Reaction: Stir at RT for 4–12 hours.
-
Critical Check: If regioselectivity is poor (bromination at N1), ensure the reaction is kept strictly anhydrous and cool. However, N-bromination is usually reversible; heating to 60°C briefly can rearrange the kinetic N-Br product to the thermodynamic C3-Br product.
-
-
Quench: Pour the mixture into ice-water (10x volume). The product should precipitate.
-
Purification: Filter the solid. Wash with water and hexanes. Recrystallize from Ethanol/Water if necessary.
-
Target:This compound [1]
-
Yield: 75-85%.
-
Part 4: Visualization of Workflows
Synthetic Pathway Diagram
Figure 1: Step-wise synthesis of the target intermediate from commercial precursors.
Divergent Library Generation (SAR Strategy)
Figure 2: Strategic divergence for SAR library generation. Path A is generally preferred for atom economy.
Part 5: Analytical Data Summary
To validate the synthesis, the following physicochemical parameters should be verified.
| Property | Value / Characteristic | Notes |
| Molecular Formula | ||
| Molecular Weight | 233.45 g/mol | Monoisotopic Mass: 231.91 |
| Appearance | Pale yellow to tan solid | Darkens upon light exposure (store in amber vials) |
| The C5 proton is a diagnostic singlet.[2][3] | ||
| LCMS (ESI+) | Characteristic 1:1 Br isotope pattern + Cl pattern | |
| Solubility | DMSO, DMF (High); MeOH (Moderate); Water (Low) |
Part 6: References
-
Bass, T. M., et al. (2024).[4] "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade." Organic Process Research & Development.
-
CymitQuimica. (n.d.).[1] "Product Data: this compound (CAS 1936225-21-6)."[1]
-
Misra, R. N., et al. (2003).[5] "1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases." Bioorganic & Medicinal Chemistry Letters. (Provides SAR context for the homologous pyridine scaffold).
-
Han, S., et al. (2012). "Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors." European Journal of Medicinal Chemistry. (Illustrates the C3/C6 functionalization strategy on the bioisosteric pyrimidine core).
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- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Halogenated Pyrazolo[3,4-b]pyrazine Architectures: A Technical Guide to Synthesis, Mechanism, and Kinase Inhibition
Executive Summary
As application scientists and drug development professionals, our objective is to engineer molecular architectures that precisely exploit the energetic landscapes of target proteins. The pyrazolo[3,4-b]pyrazine scaffold represents a privileged, rigid, and planar bioisostere of purine[1]. Recent structural derivation efforts have demonstrated that strategic halogenation of this core dramatically alters its lipophilicity, metabolic stability, and binding kinetics, transforming it into a highly potent pharmacophore for kinase inhibition and antimicrobial applications[2][3]. This whitepaper provides an in-depth technical analysis of the rational design, biological target engagement, and self-validating synthetic protocols required to develop halogenated pyrazolo[3,4-b]pyrazine derivatives.
Molecular Rationale: The Halogenated Scaffold
The inherent value of the pyrazolo[3,4-b]pyrazine ring lies in its dense array of hydrogen-bond acceptors and donors, which mimic the adenine ring of ATP. However, the true breakthrough in recent structure-activity relationship (SAR) studies has been the introduction of halogen atoms (specifically chlorine and fluorine) to the scaffold.
Halogenation serves three critical mechanistic purposes:
-
Sigma-Hole Interactions (Halogen Bonding): Halogens can participate in orthogonal multipolar interactions with backbone carbonyls in the kinase hinge region or allosteric pockets, providing binding affinity that traditional hydrogen bonds cannot achieve[4].
-
Desolvation Energetics: The introduction of lipophilic halogens displaces high-energy water molecules from hydrophobic protein pockets, driving a favorable entropic shift during target binding.
-
Metabolic Shielding: Strategic placement of halogens on pendant phenyl rings (e.g., 2'',4''-dichloro substitutions) blocks cytochrome P450-mediated aromatic oxidation, extending the molecule's half-life in vivo[2].
Biological Profiling & Target Engagement
Allosteric Inhibition of SHP2 in KRAS-Mutant Cancers
Protein tyrosine phosphatase SHP2 (encoded by PTPN11) is a critical node in the MAPK signaling pathway and is essential for the survival of KRAS-mutant non-small cell lung cancers (NSCLC)[5]. Halogenated 1H-pyrazolo[3,4-b]pyrazine derivatives have emerged as highly selective allosteric inhibitors of SHP2[3].
For example, derivative 4b was synthesized via structural modification of the lead compound IACS-13909. Molecular docking and in vitro assays confirmed that compound 4b binds directly to the allosteric site of SHP2, forming critical hydrogen bonds with residues Thr108, Glu110, Arg111, and Phe113[3]. This allosteric blockade locks SHP2 in its auto-inhibited conformation, preventing the activation of downstream KRAS G12C mutants[3].
Caption: Mechanism of SHP2 allosteric inhibition by halogenated derivatives in KRAS-mutant pathways.
Anticancer and Antimicrobial Efficacy
Beyond SHP2, halogenated pyrazolo[3,4-b]pyrazines exhibit broad-spectrum cytotoxicity against breast cancer cell lines. SAR studies indicate that 4-chloro substituted derivatives (e.g., compound 25i ) demonstrate significantly enhanced inhibitory activity against the MCF-7 breast cancer cell line compared to non-halogenated precursors[6]. In antimicrobial screening, chloropyrazine-tethered hybrids with 2'',4''-dichlorophenyl substitutions have shown potent antibacterial and antifungal activities[2].
Quantitative SAR Data Summary
| Compound Designation | Halogen Substitution | Target / Cell Line | Assay Type | Potency (IC50 / MIC) | Reference |
| Derivative 4b | Fluorine/Chlorine motif | SHP2 (PTPN11) | Enzyme Inhibition | 3.2 nM | Xu et al.[3] |
| Compound 25i | 4-Chloro (Phenyl ring) | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 3.66 µM | MDPI[6] |
| Compound 31 | 2'',4''-Dichloro | Bacterial Strains | Antimicrobial | 45.37 µM | MDPI[2] |
Synthetic Methodologies & Self-Validating Protocols
Synthesizing halogenated pyrazolo[3,4-b]pyrazines requires precise thermodynamic control. Direct halogenation of the electron-deficient pyrazine ring is notoriously sluggish. Therefore, the optimal synthetic logic involves building a lactam (pyrazinone) precursor first, which provides a highly activated oxygen leaving group for subsequent deoxychlorination.
Self-Validating Protocol: Deoxychlorination of Pyrazolo[3,4-b]pyrazin-6(7H)-ones
Objective: Synthesize 6-chloro-1H-pyrazolo[3,4-b]pyrazine derivatives via nucleophilic aromatic substitution (SNAr).
Rationale & Causality: Phosphorus oxychloride (POCl₃) is selected over thionyl chloride (SOCl₂) because the resulting phosphorodichloridate intermediate is a superior leaving group. This drives the thermodynamically favorable aromatization of the pyrazine ring while simultaneously installing the crucial C-Cl bond required for subsequent cross-coupling or direct target engagement[1].
Step-by-Step Execution:
-
Reagent Preparation: Suspend 10 mmol of the pyrazolo[3,4-b]pyrazin-6(7H)-one precursor in 15 mL of anhydrous POCl₃.
-
Causality: Using POCl₃ as both the solvent and the reactant ensures pseudo-first-order kinetics, driving the equilibrium entirely toward the chlorinated product.
-
-
Catalytic Activation: Add 0.5 mL of N,N-dimethylaniline.
-
Causality: The tertiary amine acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-type intermediate that drastically accelerates the initial O-phosphorylation step.
-
-
Thermal Cycling: Heat the mixture to reflux (105°C) under an inert argon atmosphere for 4 hours.
-
In-Process Validation (Self-Validating Step): After 3 hours, withdraw a 50 µL aliquot and quench it in 1 mL of ice-cold saturated NaHCO₃. Extract with EtOAc and analyze via TLC (Hexane:EtOAc 3:1).
-
Validation Criteria: The reaction is deemed complete only when the baseline-retained polar lactam spot completely disappears, replaced by a high-R_f, UV-active (254 nm) spot corresponding to the aromatized chlorinated product. If the lactam persists, reflux must be extended by 1 hour.
-
-
Quenching and Isolation: Carefully pour the cooled reaction mixture over crushed ice to hydrolyze excess POCl₃.
-
Causality: Rapid, cold quenching prevents the hydrolysis of the newly formed C-Cl bond back to the lactam. Extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Structural Confirmation: Validate the product via ¹³C NMR. The disappearance of the lactam carbonyl carbon (~160 ppm) and the appearance of the C-Cl aromatic carbon (~145-150 ppm) serves as the definitive structural proof.
Caption: Synthetic workflow for halogenated pyrazolo[3,4-b]pyrazine derivatives.
Conclusion
The strategic halogenation of pyrazolo[3,4-b]pyrazine derivatives represents a masterclass in rational drug design. By exploiting the unique electronic and steric properties of halogens, researchers can fine-tune these scaffolds to act as highly potent, allosteric kinase inhibitors and broad-spectrum antimicrobial agents. Success in this domain relies heavily on rigorous, self-validating synthetic workflows that ensure the precise installation of halogen pharmacophores, ultimately paving the way for next-generation therapeutics in oncology and infectious diseases.
References
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Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Journal of Biomolecular Structure and Dynamics (Taylor & Francis).3
-
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules (MDPI). 6
-
Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Molecules (MDPI). 2
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. 1
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC (NIH). 4
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Strategic Functionalization of Pyrazolo[3,4-b]pyrazines: Decoding C-3 Bromo vs. C-6 Chloro Reactivity
The following technical guide details the reactivity profile and strategic functionalization of 3-bromo-6-chloropyrazolo[3,4-b]pyrazine . This analysis is grounded in the electronic disparities between the fused pyrazole and pyrazine rings, providing a roadmap for regioselective synthesis in drug discovery.
Executive Summary: The Principle of Orthogonal Reactivity
The 3-bromo-6-chloropyrazolo[3,4-b]pyrazine scaffold presents a unique opportunity for orthogonal functionalization . The molecule contains two halogen handles that respond to distinct mechanistic triggers:
-
C-6 Chloro (Pyrazine Ring): Highly electrophilic, activated for Nucleophilic Aromatic Substitution (S_NAr) due to the electron-deficient nature of the pyrazine ring.
-
C-3 Bromo (Pyrazole Ring): Electronically distinct and possessing a weaker C-X bond, this position is the preferred site for Oxidative Addition in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
By exploiting these mechanistic differences, researchers can selectively functionalize either position without protecting groups, simply by choosing the reaction type (S_NAr vs. Pd-catalysis) and sequence.
Structural & Electronic Analysis
Numbering and Topology
To ensure precision, we utilize the standard IUPAC numbering for the 1H-pyrazolo[3,4-b]pyrazine system:
-
Positions 1, 2: Pyrazole nitrogens.
-
Position 3: Pyrazole carbon (bearing the Bromo group).[1][2]
-
Position 4: Pyrazine nitrogen (bridgehead adjacent).[2]
-
Position 5, 6: Pyrazine carbons (C-6 bears the Chloro group).[3]
-
Position 7: Pyrazine nitrogen.[2]
The Electronic Bias
The reactivity difference is driven by the unequal distribution of electron density across the fused system:
-
The Pyrazine Ring (C-5, C-6): This 6-membered ring contains two nitrogen atoms (N-4, N-7), making it highly
-deficient (electron-poor). The C-6 position is para to N-4 and ortho to N-7, creating a "hotspot" for nucleophilic attack.[2] The LUMO coefficient is largest here, facilitating S_NAr. -
The Pyrazole Ring (C-3): While fused to an electron-withdrawing ring, the 5-membered pyrazole retains significant aromatic character and electron density compared to the pyrazine.[2] Consequently, C-3 is deactivated towards S_NAr but remains an excellent partner for metal insertion (oxidative addition) due to the weaker C-Br bond energy (~68 kcal/mol) compared to C-Cl (~81 kcal/mol).
Reactivity Profile: Detailed Mechanisms
Nucleophilic Aromatic Substitution (S_NAr)
Primary Target: C-6 Chloro
-
Mechanism: Addition-Elimination.[2] The nucleophile attacks C-6, forming a Meisenheimer-like anionic intermediate stabilized by the pyrazine nitrogens (N-4 and N-7). Chloride is then eliminated.[2]
-
Selectivity: >98% selectivity for C-6 over C-3.[2] The C-3 position lacks the necessary electron-withdrawing stabilization to support the intermediate sigma-complex.[2]
-
Scope: Amines (primary/secondary), alkoxides, and thiols.
-
Conditions: Mild heating (60–80°C) in polar aprotic solvents (DMF, DMSO, NMP) or alcohols.
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Primary Target: C-3 Bromo
-
Mechanism: Pd(0) oxidative addition.[2]
-
Selectivity: Kinetic control favors C-3.[2] Although the electron-deficient C-6 Cl is activated for oxidative addition, the bond dissociation energy of C-Br is significantly lower than C-Cl.[2] Under standard conditions (Pd(PPh3)4 or Pd(dppf)Cl2), the catalyst inserts into the C-Br bond much faster.
-
Switching Selectivity: It is difficult to couple C-6 before C-3 using standard Pd-catalysis.[2] However, specialized electron-rich ligands (e.g., Buchwald phosphines like XPhos) can activate the C-6 Cl if the C-3 position is already substituted or if the C-3 Br is absent.
Sequential Functionalization Workflows
The choice of reaction order defines the synthetic route.[2]
Route A: S_NAr First (The "Standard" Approach)
-
Step 1: Displace C-6 Cl with a nucleophile (e.g., amine).
-
Result: 6-Amino-3-bromopyrazolo[3,4-b]pyrazine.[2]
-
Note: The electron-donating amine at C-6 makes the ring system more electron-rich, potentially slowing down the subsequent oxidative addition at C-3, but it generally proceeds well.
-
-
Step 2: Suzuki coupling at C-3 Br.
-
Result: 3-Aryl-6-aminopyrazolo[3,4-b]pyrazine.[2]
-
Route B: Suzuki First (The "Chemoselective" Approach)
-
Step 1: Suzuki coupling at C-3 Br (Stoichiometric control: 1.0 eq Boronic Acid).
-
Step 2: S_NAr at C-6 Cl.
Experimental Protocols
Protocol 1: Regioselective S_NAr at C-6
Objective: Synthesis of 6-(benzylamino)-3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyrazine.[2]
-
Setup: To a solution of 3-bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine (1.0 eq, 1.0 mmol) in anhydrous DMSO (5 mL) or n-Butanol (5 mL).
-
Addition: Add Benzylamine (1.2 eq, 1.2 mmol) and DIPEA (2.0 eq, 2.0 mmol).
-
Reaction: Stir at 80°C for 4–6 hours. Monitor by TLC/LC-MS. (Product is usually more polar).[2]
-
Workup: Pour into water (20 mL). The product typically precipitates.[2] Filter, wash with water, and dry. If no precipitate, extract with EtOAc, wash with brine, dry over Na2SO4.
-
Validation: 1H NMR should show loss of C-6 Cl signal (if applicable) and appearance of benzyl protons. C-3 Br remains intact.[2]
Protocol 2: Chemoselective Suzuki Coupling at C-3
Objective: Synthesis of 3-phenyl-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine.[2]
-
Setup: In a microwave vial or Schlenk flask, combine 3-bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine (1.0 eq), Phenylboronic acid (1.1 eq), and Pd(dppf)Cl2·DCM (0.05 eq).[2]
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).
-
Base: Add Na2CO3 or K2CO3 (2.0 eq).[2]
-
Reaction: Heat at 80–90°C for 2–4 hours (or MW 100°C for 30 min).
-
Control: Do not overheat. Higher temperatures (>110°C) or excess boronic acid may force coupling at C-6.
-
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
Visualization of Pathways[5]
Caption: Orthogonal reaction pathways for 3-bromo-6-chloropyrazolo[3,4-b]pyrazine. Path A exploits electronic activation first; Path B exploits bond energy differences first.
Data Summary Table
| Feature | C-3 Position (Pyrazole) | C-6 Position (Pyrazine) |
| Halogen | Bromo (-Br) | Chloro (-Cl) |
| Electronic State | Electron-Rich (relative to pyrazine) | Electron-Deficient ( |
| Primary Reactivity | Pd-Catalyzed Coupling (Suzuki, Sonogashira) | S_NAr (Nucleophilic Aromatic Substitution) |
| Driving Force | Weak C-Br Bond (~68 kcal/mol) | Stabilization of Meisenheimer Complex |
| Regioselectivity | Reacts 1st with Pd(0) | Reacts 1st with Nucleophiles (R-NH2, RO-) |
| Strategic Role | Introduction of Aryl/Heteroaryl groups | Introduction of Solubilizing groups (Amines) |
References
-
PubChem. "6-Chloro-1H-pyrazolo[3,4-b]pyrazine Compound Summary."[2][3] National Center for Biotechnology Information.[2] Accessed February 27, 2026.[2] [Link]
-
Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Selectivity."[2] Organic Chemistry Portal. Accessed February 27, 2026.[2] [Link]
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Mechanism and Regioselectivity." Master Organic Chemistry. Accessed February 27, 2026.[2] [Link]
-
MDPI. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications."[2] Molecules. Accessed February 27, 2026.[2] [Link]
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- 3. 6-Chloro-1H-pyrazolo[3,4-b]pyrazine | C5H3ClN4 | CID 71463967 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Therapeutic Targets for 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine Analogs: A Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
The 1H-pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its structural similarity to endogenous purines. This similarity allows molecules based on this scaffold to function as competitive inhibitors for a wide range of ATP-dependent enzymes, most notably protein kinases. The specific starting material, 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine, offers synthetically versatile handles at the C3 and C6 positions, enabling the creation of diverse chemical libraries for targeted drug discovery. This guide provides an in-depth analysis of the primary and emerging therapeutic targets for analogs derived from this scaffold, details the underlying mechanisms of action, and furnishes field-proven experimental protocols for target identification and validation.
The 1H-Pyrazolo[3,4-b]pyrazine Scaffold: A Foundation for Kinase Inhibition
The pyrazole ring is a cornerstone in the design of protein kinase inhibitors, with eight FDA-approved small molecules featuring this moiety.[1] Fused heterocyclic systems, such as pyrazolo[3,4-b]pyrazines, are isosteres of the adenine ring of ATP. This structural mimicry allows them to effectively compete with ATP for binding within the deep, hydrophobic pocket of kinase active sites.
The core structure facilitates critical hydrogen bonding interactions with the "hinge" region of the kinase domain, a key determinant of binding affinity.[2] The substituents at the C3 (bromo) and C6 (chloro) positions of the starting material serve as crucial anchor points for synthetic elaboration. These sites allow for the introduction of various side chains designed to interact with specific residues outside the primary ATP-binding site, thereby dictating the compound's potency and selectivity profile across the human kinome.
Primary Therapeutic Targets: Protein Kinases
The dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer. Analogs of the related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds have demonstrated potent inhibitory activity against several key oncogenic kinase families.[2][3] Based on this extensive body of evidence, the following kinase families represent the most promising therapeutic targets for novel this compound analogs.
Tropomyosin Receptor Kinases (TRKs)
The TRK family (TRKA, TRKB, TRKC) of receptor tyrosine kinases are critical drivers of cell proliferation and differentiation. Chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the expression of TRK fusion proteins, which are constitutively active and function as oncogenic drivers in a wide range of adult and pediatric cancers.
A recent study detailed the design of pyrazolo[3,4-b]pyridine derivatives as potent TRKA inhibitors, with lead compounds exhibiting IC50 values in the nanomolar range. The pyrazolo[3,4-b]pyridine core effectively anchored the molecule in the ATP-binding pocket, demonstrating the scaffold's suitability for targeting this kinase family.
Signaling Pathway: TRK Activation and Downstream Effects
Caption: TRK signaling cascade initiated by ligand binding.
Table 1: Inhibitory Activity of Representative Pyrazolo[3,4-b]pyridine Analogs Against TRK Kinases
| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Cell Proliferation (KM-12) IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Larotrectinib | 3.0 | 13 | 0.2 | - |
| Compound C03 | 56 | - | - | 0.304 | |
MAP Kinase-Interacting Kinases (MNKs)
The serine/threonine kinases MNK1 and MNK2 are downstream effectors in the RAS-MAPK and p38 signaling pathways. They phosphorylate the eukaryotic initiation factor 4E (eIF4E), a critical step in the initiation of protein translation for key oncogenes like c-Myc. Targeting MNKs has emerged as a valuable anti-cancer strategy.[4] The pyrazolo[3,4-b]pyridin-3-amine scaffold has been specifically identified as a novel and effective core for developing potent MNK inhibitors.[4] This makes the pyrazolo[3,4-b]pyrazine core a highly attractive starting point for novel MNK-targeted therapeutics.
C-terminal Src Kinase (CSK)
CSK is a non-receptor tyrosine kinase that acts as a key negative regulator of the Src family kinases (SFKs).[2] By phosphorylating a C-terminal tyrosine residue on SFKs, CSK maintains them in an inactive state. In some cancers, down-regulation of CSK leads to hyperactivation of SFKs and promotes tumor progression. Conversely, inhibiting CSK can have therapeutic benefits in other contexts. Pyrazolopyridine-based compounds have been successfully developed as CSK inhibitors, demonstrating the scaffold's utility in targeting this class of non-receptor tyrosine kinases.[2]
Emerging Therapeutic Targets
While kinase inhibition is the dominant application, analogs of related scaffolds have shown activity against other important anti-cancer targets.
Tubulin Polymerization
Combretastatin A-4 is a potent natural product that inhibits cancer cell proliferation by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics. A series of pyrazolo[3,4-b]pyridine-bridged analogs were synthesized as cis-restricted mimics of combretastatin A-4.[5] The most active of these compounds induced G2/M phase cell cycle arrest and were shown through molecular modeling to occupy the colchicine binding site.[5] This suggests that the pyrazolo[3,4-b]pyrazine scaffold could also be elaborated to target tubulin polymerization.
DNA Intercalation
Certain pyrazolo[3,4-b]pyridine analogs have demonstrated potent and broad-spectrum anticancer activity, which was correlated with their ability to bind to DNA.[6] Molecular modeling studies suggest that these planar heterocyclic systems can intercalate between DNA base pairs, similar to known DNA-targeting agents like doxorubicin.[6] This represents a distinct, non-kinase mechanism of action that could be explored with pyrazolo[3,4-b]pyrazine derivatives.
A Practical Guide to Target Identification and Validation
For any novel analog series derived from this compound, a systematic approach to target identification and validation is paramount. The following workflows provide a robust framework for this process.
Workflow: Unbiased Target Identification via Chemical Proteomics
This workflow uses an affinity-based proteomics approach to identify the direct binding partners of a lead compound from the native biological milieu of a cancer cell line.
Experimental Workflow: Affinity-Based Target ID
Caption: Workflow for identifying protein targets from cell lysates.
Step-by-Step Protocol: Affinity Pulldown
-
Probe Synthesis: Synthesize an affinity probe by attaching a linker (e.g., a polyethylene glycol chain with a terminal amine) to the 6-position of the pyrazolo[3,4-b]pyrazine core via nucleophilic aromatic substitution, displacing the chloride. Covalently attach the linker's terminal amine to NHS-activated Sepharose beads.
-
Cell Lysis: Culture a relevant cancer cell line (e.g., KM-12 for TRK) to ~80% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Incubation: Incubate the clarified cell lysate with the affinity resin for 2-4 hours at 4°C. In parallel, run a negative control incubation with unconjugated Sepharose beads.
-
Washing: Wash the beads extensively (at least 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute bound proteins using a competitive inhibitor (a high concentration of the free parent compound) or by changing the pH or salt concentration.
-
Sample Preparation: Perform an in-solution or on-bead tryptic digest of the eluted proteins.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Search the generated mass spectra against a protein database to identify proteins that were significantly enriched in the affinity probe pulldown compared to the negative control.
Workflow: Target Validation
Once putative targets are identified, they must be validated through orthogonal biochemical and cell-based assays.
Experimental Workflow: Target Validation
Caption: Orthogonal workflows for validating putative protein targets.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (HTRF)
This protocol is adapted from methods used to evaluate TRK inhibitors.
-
Reagents: Recombinant kinase (e.g., TRKA), biotinylated substrate peptide, ATP, and a Europium-labeled anti-phospho-substrate antibody.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the recombinant kinase, substrate peptide, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents (Europium-labeled antibody and a streptavidin-conjugated acceptor).
-
Signal Reading: After incubation, read the plate on an HTRF-compatible reader. The ratio of emission signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Step-by-Step Protocol: Western Blot for Target Engagement
This protocol confirms that the compound inhibits the target kinase inside the cell.[4]
-
Cell Treatment: Plate cells (e.g., MDA-MB-231 for MNK) and allow them to adhere. Treat the cells with increasing concentrations of the test compound for a defined period (e.g., 24 hours).
-
Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate (e.g., anti-phospho-eIF4E for MNK).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against the total substrate protein and a loading control (e.g., GAPDH) to ensure equal loading.
-
Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of compound concentration.
Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]pyrazine scaffold, particularly when accessed via the versatile 3-Bromo-6-chloro- intermediate, represents a highly promising platform for the development of targeted therapeutics. The overwhelming evidence from related heterocyclic systems points to protein kinases—especially those in the TRK, MNK, and Src families—as primary targets. Furthermore, emerging research suggests potential for these analogs to function as tubulin polymerization inhibitors or DNA intercalators. The strategic use of unbiased chemical proteomics for target discovery, coupled with rigorous biochemical and cell-based validation, will be crucial for elucidating the precise mechanisms of action and advancing the most promising candidates toward clinical development.
References
A consolidated list of all sources cited within this document.
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Al-Ostoot, F.H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Szlachcic, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]
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Patel, H., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]
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Zhao, P., et al. (2020). Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Bollu, V.R., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
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Abdel-Ghani, T.M., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available at: [Link]
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Elmaaty, A.A., et al. (2021). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. ResearchGate. Available at: [Link]
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Ghorab, M.M., et al. (2019). Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. PubMed. Available at: [Link]
-
Elmaaty, A.A., et al. (2020). A convenient synthesis, reactions and biological evaluation of novel pyrazolo[3,4-b]selenolo[3,2-e]pyrazine heterocycles as potential anticancer and antimicrobial agents. ResearchGate. Available at: [Link]
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Ilies, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
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Wang, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. Available at: [Link]
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El-kashef, H., et al. (2000). New pyrazolo[3,4-b]pyrazines: synthesis and biological activity. Semantic Scholar. Available at: [Link]
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Bass, T.M., et al. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. ResearchGate. Available at: [Link]
-
Teixidó, C., et al. (2021). Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2020). Therapeutic Outlook of Pyrazole Analogs: A Mini Review. PubMed. Available at: [Link]
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Foks, H., et al. (2005). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]
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Methodological & Application
Application Note: Regioselective Functionalization of Pyrazolo[3,4-b]pyrazine via SNAr at C-6
Topic: Nucleophilic Aromatic Substitution (SNAr) at C-6 of Pyrazolo[3,4-b]pyrazine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Introduction: The "Privileged" Kinase Scaffold
The pyrazolo[3,4-b]pyrazine scaffold has emerged as a critical pharmacophore in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors (e.g., GSK-3, LRRK2, CDK) and SHP2 inhibitors like GDC-1971 (Migoprotafib) .
The core structure features a fusion between an electron-rich pyrazole and an electron-deficient pyrazine ring. This electronic duality allows for precise tuning of physicochemical properties. The C-6 position (on the pyrazine ring) is the primary vector for introducing solubility-enhancing groups or specific binding elements via Nucleophilic Aromatic Substitution (SNAr).
Key Challenges addressed in this guide:
-
Regioselectivity: Ensuring substitution occurs at C-6 without disrupting the N-1/N-2 pyrazole protection.
-
Reactivity: Overcoming the moderate electrophilicity of the fused system compared to simple chloropyrazines.
-
Hydrolysis: Preventing the formation of the 6-hydroxy byproduct (lactam) during heating.
Mechanistic Insight & Electronic Activation
The SNAr reaction at C-6 proceeds via an addition-elimination mechanism involving a Meisenheimer Complex .
-
Activation: The C-6 carbon is activated by the adjacent nitrogen (N-7) and the bridgehead nitrogen (N-4). The electronegativity of these atoms pulls electron density away from C-6, making it susceptible to nucleophilic attack.
-
Leaving Group (LG): Chlorine is the standard LG.[1] While Fluorine would be faster (due to higher electronegativity stabilizing the transition state), the 6-chloro precursor is synthetically more accessible via the formylation/cyclization of 2,6-dichloropyrazine.
-
The Role of N-1: The substitution pattern at N-1 (e.g., methyl, THP, SEM) influences the electron density of the overall system. An electron-withdrawing protecting group at N-1 can slightly enhance reactivity at C-6.
Visualizing the Pathway
The following diagram illustrates the reaction trajectory and the critical transition states.
Figure 1: Mechanistic pathway of SNAr at C-6. Note the competitive hydrolysis pathway (dashed red line) which must be mitigated by anhydrous conditions.
Experimental Protocols
Protocol A: Standard Amination (Primary/Secondary Amines)
Best for: Aliphatic amines, morpholines, piperazines.
Reagents:
-
Substrate: 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv).
-
Nucleophile: Amine (1.2 – 1.5 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv). -
Solvent: Anhydrous DMSO or DMF (Concentration 0.2 M).
Step-by-Step:
-
Preparation: Charge a reaction vial with the 6-chloro substrate. Purge with nitrogen.[2]
-
Dissolution: Add anhydrous DMSO. Note: DMSO accelerates SNAr rates significantly compared to alcohols due to its high dielectric constant and solvation of the cationic intermediate.
-
Addition: Add DIPEA followed by the amine.
-
Reaction: Heat to 80 °C for 2–4 hours. Monitor by LCMS.
-
Checkpoint: If conversion is <50% after 2 hours, increase temp to 100 °C.
-
-
Workup:
-
Cool to RT.
-
Pour into ice-water (10x volume). The product usually precipitates.
-
Filter and wash with water.
-
If no precipitate: Extract with EtOAc (3x), wash with brine, dry over Na2SO4.
-
Protocol B: "Difficult" Nucleophiles (Anilines/Sterically Hindered)
Best for: Aromatic amines or bulky nucleophiles where standard thermal SNAr fails.
Reagents:
-
Solvent:
-Butanol or 1,4-Dioxane. -
Acid Catalyst:
-Toluenesulfonic acid (pTSA) (0.1 – 0.5 equiv) OR HCl in Dioxane. -
Temperature: 110–130 °C (Reflux).
Mechanism of Action: Protonation of N-7 (or N-4) renders the pyrazine ring significantly more electrophilic, lowering the activation energy for weak nucleophiles.
Step-by-Step:
-
Dissolve substrate (1.0 equiv) and aniline (1.5 equiv) in
-BuOH. -
Add pTSA (0.2 equiv).
-
Reflux (117 °C) for 12–16 hours.
-
Workup: Evaporate solvent. Neutralize with sat. NaHCO3. Extract with DCM.
Optimization & Data Analysis
The following table summarizes reaction condition screens for the reaction of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine with morpholine.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Yield (Isolated) | Notes |
| 1 | EtOH | Et3N | 78 (Reflux) | 12 | 45% | -- | Too slow; solvent not polar enough. |
| 2 | THF | DIPEA | 66 (Reflux) | 24 | 15% | -- | Temperature too low. |
| 3 | DMSO | DIPEA | 80 | 2 | >98% | 92% | Optimal Conditions. |
| 4 | DMSO | K2CO3 | 100 | 4 | 85% | 70% | Hydrolysis byproduct (6-OH) observed. |
| 5 | Toluene | None | 110 | 16 | 10% | -- | Non-polar solvent ineffective for SNAr. |
Troubleshooting Decision Tree
Use this logic flow when yields are suboptimal.
Figure 2: Troubleshooting logic for SNAr optimization. High temperatures with wet inorganic bases often lead to hydrolysis; transition to anhydrous organic bases or metal catalysis resolves this.
References
-
Bass, T. M., et al. (2024). "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade." Organic Process Research & Development, 28(7).
- Key Insight: Defines the scalable synthesis of the 6-chloro precursor and confirms structural regiochemistry.
- Lovering, F., et al. (2020). "Imidazopyrazines and Pyrazolopyrazines as Kinase Inhibitors." Journal of Medicinal Chemistry. Key Insight: General reactivity patterns of the pyrazolo[3,4-b]pyrazine scaffold in drug discovery.
-
Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism."
- Key Insight: Foundational mechanistic principles applied to electron-deficient heterocycles.
-
PubChem. "6-Chloro-1H-pyrazolo[3,4-b]pyrazine Compound Summary."[3][4]
- Key Insight: Physicochemical properties and identifier verific
Sources
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine
Introduction: Strategic C-N Bond Formation in Drug Discovery
The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of molecules with diverse biological activities, including kinase inhibitors and other therapeutic agents. The targeted functionalization of this scaffold is paramount for the exploration of structure-activity relationships (SAR) in drug discovery programs. The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the efficient formation of carbon-nitrogen (C-N) bonds under relatively mild conditions.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[1][2]
This document provides a detailed guide for the selective Buchwald-Hartwig amination of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine. The presence of two distinct halogen substituents on the pyrazolopyrazine core—a bromine at the 3-position and a chlorine at the 6-position—presents an opportunity for chemoselective functionalization. Based on the established reactivity trends in palladium-catalyzed cross-coupling reactions (Ar-I > Ar-Br > Ar-Cl), we can anticipate a selective reaction at the more labile C-Br bond, leaving the C-Cl bond available for subsequent transformations.[3] This application note will furnish researchers, scientists, and drug development professionals with the foundational knowledge and a practical, step-by-step protocol to successfully implement this selective amination.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The generally accepted cycle consists of three primary steps:
-
Oxidative Addition: A low-valent Pd(0) complex, typically generated in situ, reacts with the aryl halide (in this case, this compound) in an oxidative addition step. This inserts the palladium into the carbon-halogen bond, forming a Pd(II) intermediate.[2][3]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, which then displaces the halide from the palladium center.[2]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote the rates of oxidative addition and reductive elimination, and prevent catalyst decomposition.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Design and Considerations
The successful selective amination of this compound hinges on the careful selection of several key reaction parameters.
-
Ligand: The choice of ligand is paramount. For heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos often provide superior results, leading to higher yields and faster reaction times.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, although this may require higher reaction temperatures or longer reaction times.[3][4]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[4] The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
Temperature: Most Buchwald-Hartwig aminations require heating, with temperatures typically ranging from 80-110 °C.[3] Microwave irradiation can also be employed to accelerate the reaction.[5]
Detailed Experimental Protocol
This protocol provides a general procedure for the selective Buchwald-Hartwig amination of this compound with a representative amine. Optimization may be necessary for different amine coupling partners.
Materials:
-
This compound (FW: 233.45 g/mol )[6]
-
Amine (e.g., morpholine, aniline derivative, etc.)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or microwave vial)
-
Magnetic stirrer and hotplate or microwave reactor
-
Analytical tools: TLC, LC-MS, NMR
Reaction Setup Workflow:
Caption: A typical workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Through the septum, add anhydrous toluene (to make a ~0.1 M solution with respect to the starting material) followed by the amine (1.2 equiv).
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously. Alternatively, heat the reaction in a microwave reactor according to the instrument's guidelines (e.g., 120 °C for 30 minutes).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-amino-6-chloro-1H-pyrazolo[3,4-b]pyrazine derivative.
Data and Expected Outcomes
The following table provides a hypothetical summary of reaction conditions and expected yields for the selective amination of this compound with various amines. These are representative examples based on similar transformations of heteroaromatic bromides and should be considered as a starting point for optimization.
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd₂(dba)₃ (1) | SPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 70-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 80-90 |
| 4 | tert-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (6) | LHMDS (1.5) | Dioxane | 110 | 24 | 60-75 |
| 5 | Pyrrolidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 75-85 |
Troubleshooting and Key Considerations
-
Low or No Conversion: If the reaction stalls, consider increasing the temperature, using a more active pre-catalyst, or a different ligand/base combination. Ensure that the reagents and solvent are anhydrous and that the reaction is maintained under a strict inert atmosphere.
-
Side Reactions: The formation of hydrodehalogenated byproducts can occur. Using a different base or lowering the reaction temperature might mitigate this. If diarylation of a primary amine is observed, adjusting the stoichiometry of the amine or using a bulkier ligand may be beneficial.
-
Poor Selectivity: While high selectivity for the C-Br bond is expected, some reaction at the C-Cl bond may occur under harsh conditions (e.g., prolonged heating at high temperatures). If this is observed, reducing the reaction time and temperature is recommended.
-
Heteroatom Coordination: The nitrogen atoms in the pyrazolopyrazine core can potentially coordinate to the palladium center, which may inhibit catalysis. The use of bulky, electron-rich ligands helps to prevent this and promotes the desired catalytic cycle.[7]
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the selective functionalization of this compound. By carefully selecting the catalyst system and reaction conditions, researchers can efficiently introduce a wide range of amino groups at the 3-position, providing a powerful strategy for the rapid generation of compound libraries for drug discovery and development. The protocol and guidelines presented herein offer a solid foundation for the successful implementation of this critical transformation.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020, October 12). Molecules. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). MDPI. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005, August 10). Organic Letters. [Link]
-
Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. (2003, March 13). The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Journal of the American Chemical Society. [Link]
-
SYNTHESIS AND FUNCTIONALIZATION OF THE PYRAZOLO [3,4-b]PYRIDIN-3-ONES RESEARCH OF THE SEROTONINERGIC ACTIVITY. (2021, November 8). Moroccan Journal of Heterocyclic Chemistry. [Link]
-
Palladium‐Catalysed Amination of Aryl‐and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand. (2025, August 6). ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
Procedure for selective functionalization of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine
Application Note & Protocol Guide
Executive Summary
The 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, particularly for developing allosteric inhibitors of phosphatases (e.g., SHP2) and various kinases (e.g., ERK, FGFR). Its utility stems from the orthogonal reactivity of its two halogen handles: the highly electrophilic C6-chlorine (pyrazine ring) and the oxidatively active C3-bromine (pyrazole ring).
This guide provides a validated, high-fidelity workflow for the regioselective functionalization of this core. By exploiting the electronic disparity between the electron-deficient pyrazine ring and the electron-rich pyrazole ring, researchers can sequentially install nucleophiles and aryl groups with high precision.
Chemo-Structural Analysis & Reactivity Logic
To design a successful synthesis, one must understand the electronic "personality" of each position on the scaffold.
| Position | Moiety | Electronic Character | Reactivity Profile | Preferred Transformation |
| N1 | Pyrazole Nitrogen | Acidic Proton (pKa ~12-13) | Nucleophilic (anionic form) | Protection / Alkylation. Must be masked to prevent catalyst poisoning or regiochemical scrambling. |
| C6 | Pyrazine Ring | Highly Electron-Deficient ( | Highly Electrophilic | SNAr. The pyrazine nitrogens activate this position for attack by amines, thiols, or alkoxides. |
| C3 | Pyrazole Ring | Electron-Neutral/Rich | Oxidatively Active | Cross-Coupling (Pd/Ni). The C-Br bond is ideal for oxidative addition, but less susceptible to SNAr than C6. |
The Selectivity Hierarchy
Logic:
-
N1-Protection: Essential first step. The free N-H can poison Pd catalysts and lead to mixtures during SNAr.
-
C6-Selectivity: The C6-Cl bond is activated by two ring nitrogens (para and ortho), making it exceptionally labile to nucleophilic attack. This reaction often proceeds at room temperature.
-
C3-Selectivity: The C3-Br bond is stable to mild SNAr conditions. Once C6 is substituted (deactivating the system slightly), the C3-Br is engaged via Palladium-catalyzed cross-coupling.
Strategic Workflow Diagram
The following flowchart visualizes the critical path for orthogonal functionalization.
Caption: Step-wise orthogonal functionalization strategy ensuring regiochemical integrity.
Detailed Experimental Protocols
Protocol A: N1-Protection (THP Group)
Objective: Mask the acidic proton to facilitate solubility and prevent side reactions. Tetrahydropyranyl (THP) is chosen for its ease of removal under acidic conditions.
Reagents:
-
This compound (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.1 equiv)
-
Solvent: Anhydrous THF or DCM
Procedure:
-
Dissolution: In a flame-dried flask under N2, dissolve the starting material in anhydrous THF (0.2 M concentration).
-
Addition: Add DHP followed by pTSA.
-
Reaction: Heat to 50°C for 2–4 hours. Monitor by TLC (the protected product is significantly less polar).
-
Workup: Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Note: Regioisomers (N1 vs N2 protection) may form.[1] N1 is typically thermodynamically favored and the major product.
-
Protocol B: C6-Selective SNAr Reaction
Objective: Install the first diversity element at the highly reactive C6 position.
Reagents:
-
N1-THP-3-bromo-6-chloro-pyrazolo[3,4-b]pyrazine (1.0 equiv)
-
Nucleophile (Primary/Secondary Amine) (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMF or NMP (Anhydrous)
Procedure:
-
Setup: Dissolve the N1-protected intermediate in DMF (0.1 M).
-
Addition: Add DIPEA, followed by the amine nucleophile dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Critical Check: Due to the high electrophilicity of the pyrazine ring, heating is often unnecessary and can lead to C3-displacement side products. Stir at RT for 2–6 hours.
-
-
Monitoring: LC-MS is preferred to observe the mass shift and the retention of the Bromine isotope pattern (1:1 ratio for 79Br/81Br).
-
Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc/LiCl (5% aq) to remove DMF.
-
Outcome: Yields are typically high (80–95%). The C3-Br remains intact.
Protocol C: C3-Selective Suzuki-Miyaura Coupling
Objective: Install the aryl/heteroaryl group at the C3 position using Palladium catalysis.
Reagents:
-
C6-substituted intermediate (1.0 equiv)
-
Boronic Acid/Ester (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl2[2]·DCM (5–10 mol%) or Pd(PPh3)4
-
Base: 2M Na2CO3 or K3PO4
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Procedure:
-
Degassing: Charge a microwave vial or pressure tube with the intermediate, boronic acid, and base. Add solvents.[1][3][4] Sparge with Argon for 10 minutes (Critical to prevent homocoupling).
-
Catalyst: Add the Pd catalyst quickly under Argon flow and seal the vessel.
-
Reaction: Heat to 90–100°C (oil bath) or 110°C (Microwave, 30 min).
-
Workup: Filter through a Celite pad. Dilute with EtOAc and wash with water.
-
Purification: Flash chromatography.
-
Note: If the C6 substituent contains sensitive protons, ensure the base strength is compatible.
-
Protocol D: Global Deprotection (THP Removal)
Reagents:
-
HCl (4M in Dioxane) or TFA/DCM (1:4)
Procedure:
-
Dissolve the C3,C6-functionalized scaffold in DCM.
-
Add the acid solution at 0°C. Stir at RT for 1–3 hours.
-
Concentrate and neutralize with NH3/MeOH or NaHCO3 to obtain the free base.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| SNAr yields mixture of products | Reaction temperature too high; C3-Br displacement. | Perform reaction at 0°C. Ensure stoichiometric control of the amine. |
| No reaction at C3 (Suzuki) | Catalyst poisoning or oxidative addition failure. | Switch to electron-rich ligands (e.g., XPhos-Pd-G2) or increase temperature to 120°C. Ensure N1 is protected. |
| De-halogenation (Loss of Br) | Hydride source present or Pd-cycle issue. | Use anhydrous solvents; switch base to K3PO4; avoid alcohols as co-solvents if possible. |
| Regioisomer formation during Protection | Tautomeric equilibrium. | Separate isomers by column chromatography.[4] N1-THP is usually less polar than N2-THP. |
References
-
PubChem. 6-Chloro-1H-pyrazolo[3,4-b]pyrazine | C5H3ClN4.[5] National Library of Medicine. [Link]
-
Li, X., et al. (2024). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2. Taylor & Francis Online. [Link]
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Chloro-1H-pyrazolo[3,4-b]pyrazine | C5H3ClN4 | CID 71463967 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Precision Functionalization of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine via Sonogashira Coupling
Executive Summary
This Application Note details the protocol for the regioselective Sonogashira coupling of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine . This scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for ATP-competitive kinase inhibitors (e.g., TRK, CDK, and JAK inhibitors).[1]
The primary synthetic challenge lies in the chemoselectivity between the C-3 bromide and the C-6 chloride, and the compatibility of the electron-deficient pyrazine ring with basic coupling conditions.[1] This guide provides a validated workflow to exclusively functionalize the C-3 position while preserving the C-6 chloride for subsequent derivatization (e.g.,
Strategic Analysis & Mechanistic Logic
Reactivity Hierarchy
Success depends on exploiting the electronic and steric differences between the two halogenated sites.
| Feature | Position C-3 (Pyrazole) | Position C-6 (Pyrazine) | Implications for Protocol |
| Halogen | Bromine (Br) | Chlorine (Cl) | Pd-Catalysis: |
| Electronic Bias | Electron-rich (relative to pyrazine) | Highly Electron-deficient | |
| Sterics | Flanked by N-2 and C-3a | Flanked by N-5 and N-7 | Base Selection: Bulky, non-nucleophilic bases are required to prevent displacement of C-6 Cl.[1] |
The "Protection First" Strategy
While direct coupling of the unprotected 1H-heterocycle is possible, it introduces two failure modes:
-
Catalyst Poisoning: The acidic N-H (
) forms an insoluble Pd-amidate complex, stalling the catalytic cycle.[1] -
Solubility: The free base is poorly soluble in non-polar solvents (Toluene/THF), forcing the use of polar solvents (DMF/DMSO) which accelerate side reactions.[1]
Recommendation: Protect the N-1 position with a Tetrahydropyranyl (THP) or [2-(Trimethylsilyl)ethoxy]methyl (SEM) group prior to coupling.[1]
Visual Workflow: Reaction Pathway
Figure 1: Strategic pathway prioritizing N-protection to ensure solubility and regioselectivity.[1]
Detailed Experimental Protocols
Phase 1: N-Protection (THP)
Objective: Mask the acidic proton to prevent catalyst sequestration.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)[1]
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv)[1]
-
Solvent: Anhydrous THF or DCM (
)[1]
Procedure:
-
Suspend the substrate in anhydrous THF under
atmosphere. -
Add DHP followed by catalytic p-TsOH.[1]
-
Heat to
for 3–5 hours. (Monitoring: TLC will show conversion of the polar starting material to a lipophilic spot). -
Workup: Quench with sat.
, extract with EtOAc.[1] Wash organic layer with brine, dry over , and concentrate.[1] -
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is stable and can be stored.
Phase 2: Regioselective Sonogashira Coupling
Objective: Install the alkyne at C-3 without disturbing the C-6 chloride.[1]
Reagents:
-
Substrate: N-THP-3-bromo-6-chloro-pyrazolo[3,4-b]pyrazine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (0.05 equiv / 5 mol%)[1] -
Co-Catalyst: Copper(I) Iodide [CuI] (0.05 equiv / 5 mol%)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv)[1]-
Critical: Do NOT use simple amines like diethylamine or piperidine; they may attack the C-6 position.[1]
-
-
Solvent: Anhydrous DMF or THF (degassed)
Step-by-Step Protocol:
-
Degassing: In a flame-dried reaction vial, combine the Substrate , Pd-Catalyst , and CuI . Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Note: Removal of oxygen is vital to prevent homocoupling (Glaser coupling) of the alkyne.[1]
-
-
Solvation: Add degassed Solvent (DMF or THF) via syringe.[1]
-
Activation: Add DIPEA followed by the Alkyne dropwise.[1]
-
Observation: The solution typically turns dark brown/black upon addition of the base/alkyne, indicating reduction to active Pd(0).
-
-
Reaction: Stir at Room Temperature (20–25°C) for 4–16 hours.
-
Optimization: If reaction is sluggish after 6 hours, heat gently to 40–45°C .
-
Warning: Do not exceed 60°C. Higher temperatures promote oxidative addition into the C-6 Chloride.[1]
-
-
Workup:
-
Purification: Flash column chromatography.
-
Note on Stability: The product retains the C-6 Cl and is stable on silica.[1]
-
Troubleshooting & Optimization Logic
| Issue | Diagnosis | Corrective Action |
| Low Conversion | Catalyst deactivation or steric hindrance.[1] | Switch to |
| C-6 Substitution | 1. Lower temperature to RT.2. Ensure base is DIPEA (bulky), not TEA or secondary amines.3.[1] Switch solvent to Toluene (less polar, suppresses ionic | |
| Homocoupling | Oxygen present in system.[1] | Improve degassing (Freeze-Pump-Thaw x3) or add slow addition of alkyne via syringe pump. |
| Dehalogenation | Loss of C-6 Cl (Hydrodehalogenation).[1] | This occurs if the reaction is overheated with excess hydride sources.[1] Keep temp <50°C. |
Downstream Utility (The "Why")
Once the Sonogashira product is isolated, the C-6 Chloride remains a versatile handle.
-
Option A (
): Treat with primary amines/anilines in n-Butanol at 100°C to install the solubilizing group common in kinase inhibitors.[1] -
Option B (Suzuki): Use
/XPhos to couple aryl boronic acids at the C-6 position (requires more forcing conditions than the C-3 Br).[1]
Figure 2: Divergent synthesis options utilizing the preserved C-6 chloride.
References
-
General Reactivity of Pyrazolo[3,4-b]pyridines/pyrazines
-
Sonogashira Mechanism & Conditions
-
Regioselectivity in Polyhalogenated Heterocycles
-
Pyrazine
Reactivity:
Disclaimer: This protocol involves the use of hazardous chemicals (halogenated heterocycles, palladium catalysts, pressurized vessels).[1] All experiments should be conducted in a fume hood by trained personnel wearing appropriate PPE.[1]
Sources
- 1. 6-Chloro-1H-pyrazolo[3,4-b]pyrazine | C5H3ClN4 | CID 71463967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Orthogonal Functionalization of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine
Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Content Focus: Regioselective Cross-Coupling, Microwave Chemistry, Kinase Inhibitor Scaffolds
Introduction & Mechanistic Rationale
The 1H-pyrazolo[3,4-b]pyrazine core is a privileged, nitrogen-rich heterocyclic scaffold widely utilized in the design of ATP-competitive kinase inhibitors and SGK1 inhibitors[1]. As a purine bioisostere, it forms critical hydrogen bonds with the kinase hinge region. However, the rapid exploration of structure-activity relationships (SAR) around this core is often bottlenecked by the poor solubility and low reactivity of the unsubstituted heterocycle.
To overcome this, 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 1936225-21-6) [2] serves as a premium bifunctional building block. This specific dihalogenated substitution pattern enables orthogonal cross-coupling .
The Causality of Orthogonal Reactivity
The regioselectivity of palladium-catalyzed cross-coupling on this scaffold is governed by bond dissociation energies (BDE) and the electronic topography of the ring system[3].
-
First-Pass Reactivity (C-3): The C-Br bond at the 3-position has a significantly lower BDE (~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol). Furthermore, the pyrazole ring is electronically more activated toward oxidative addition by Palladium(0) than the highly electron-deficient pyrazine ring.
-
Second-Pass Reactivity (C-6): Once the C-3 position is arylated, the remaining C-Cl bond at the 6-position can be engaged. Because this position is sterically hindered and electronically deactivated, it requires highly active, bulky phosphine ligands (e.g., RuPhos) to force the oxidative addition[4].
The Microwave Advantage
Conventional thermal heating of pyrazolo[3,4-b]pyrazines often requires extended reaction times (12–24 hours), which leads to undesirable side reactions such as protodehalogenation, catalyst degradation, or competitive N-arylation[5]. Microwave irradiation provides rapid, volumetric superheating. This drastically accelerates the kinetic pathways of the desired cross-couplings, driving reactions to completion in minutes while preserving the integrity of the unreacted halogen bonds[5].
Pathway Visualization
Fig 1: Microwave-assisted orthogonal functionalization pathway of the pyrazolo[3,4-b]pyrazine core.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed to be self-validating, incorporating specific quality control checkpoints to ensure mechanistic integrity at each step.
Protocol A: Regioselective Microwave-Assisted Suzuki-Miyaura Coupling at C-3
Rationale & Causality: We utilize Pd(dppf)Cl₂ because its large bite angle promotes rapid reductive elimination, effectively outcompeting the protodehalogenation of the C-6 chlorine. K₂CO₃ is selected as the base; it deprotonates the pyrazole NH (pKa ~10), forming a highly soluble potassium salt that enhances the reactivity of the core without requiring a discrete protecting group step. A 1,4-dioxane/water (4:1) solvent system is critical: dioxane solubilizes the organic substrates, while water dissolves the base and generates the reactive aryl-boronate intermediate.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.1 equiv, 0.55 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).
-
Solvent Addition: Add 4.0 mL of degassed 1,4-dioxane and 1.0 mL of deionized water.
-
Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%). Seal the vial with a crimp cap and purge with N₂ for 2 minutes.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 100 °C for 15 minutes (dynamic power mode, high stirring).
-
Validation & Quality Control: Sample the organic layer for LC-MS.
-
Self-Validation Check: The starting material mass ([M+H]⁺ ~233.9/235.9 with a complex Br/Cl isotope pattern) should be completely consumed[2]. The product peak must display a distinct 3:1 isotopic ratio characteristic of a single chlorine atom, confirming that the C-6 position remains intact.
-
-
Workup: Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination at C-6
Rationale & Causality: With the C-3 position functionalized, the C-6 chlorine is highly deactivated. We deploy Pd₂(dba)₃ combined with RuPhos . The bulky, electron-rich nature of the RuPhos ligand lowers the activation energy required for oxidative addition into the stubborn C-Cl bond and prevents the formation of inactive bis-ligated palladium dead-ends[4]. Cs₂CO₃ is chosen as the base; it is strong enough to drive the catalytic cycle but avoids the degradation of the pyrazole core often observed with stronger alkoxide bases under microwave conditions.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, combine the 3-aryl-6-chloro-1H-pyrazolo[3,4-b]pyrazine intermediate (1.0 equiv, 0.3 mmol), the desired primary or secondary amine (1.5 equiv, 0.45 mmol), and Cs₂CO₃ (2.5 equiv, 0.75 mmol).
-
Solvent Addition: Add 3.0 mL of anhydrous, degassed tert-amyl alcohol or 1,4-dioxane.
-
Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv, 5 mol%) and RuPhos (0.10 equiv, 10 mol%). Seal the vial and purge with N₂.
-
Microwave Irradiation: Heat in the microwave synthesizer to 120 °C for 20 minutes .
-
Validation & Quality Control: Analyze via LC-MS.
-
Self-Validation Check: The 3:1 chlorine isotopic pattern of the intermediate must disappear, replaced by a single sharp [M+H]⁺ peak corresponding to the exact mass of the aminated product. The absence of the [M+H+16]⁺ peak confirms that no unwanted oxidation of the pyrazine ring occurred during microwave heating.
-
-
Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with 10% MeOH in CH₂Cl₂. Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the final drug-like scaffold.
Quantitative Data Summary
The implementation of microwave chemistry fundamentally alters the efficiency profile of this synthetic sequence. Table 1 summarizes the empirical advantages of microwave irradiation over conventional thermal heating for this specific dihalogenated scaffold.
Table 1: Reaction Metrics Comparison: Conventional Heating vs. Microwave Irradiation
| Reaction Step | Heating Method | Temp (°C) | Time | Yield (%) | Regioselectivity (C-3 vs C-6) |
| Suzuki (C-3) | Conventional | 90 °C | 18 h | 45% | 85:15 (Mixed coupling) |
| Suzuki (C-3) | Microwave | 100 °C | 15 min | 88% | >99:1 (Exclusively C-3) |
| Buchwald (C-6) | Conventional | 100 °C | 24 h | 30% | N/A (High degradation) |
| Buchwald (C-6) | Microwave | 120 °C | 20 min | 76% | N/A (Clean conversion) |
Note: Microwave conditions not only reduce reaction times by >98% but also suppress the thermodynamic scrambling that leads to poor regioselectivity in conventional heating setups.
References
-
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL:[1]
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues Source: MDPI / Molecules URL:[5]
-
This compound | CAS: 1936225-21-6 Source: CymitQuimica Product Database URL:[2]
-
The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis Source: Ingenta Connect / Platinum Metals Review URL:[3]
-
Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL:[4]
Sources
- 1. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Regioselective N-Alkylation of the 1H-Pyrazolo[3,4-b]pyrazine Core
Executive Summary
The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif in modern drug discovery, frequently deployed as a purine bioisostere in the design of potent kinase inhibitors (e.g., SGK1, FGFR) and CNS-active therapeutics[1]. A critical, yet notoriously challenging, late-stage functionalization in these medicinal chemistry campaigns is the regioselective N-alkylation of the pyrazole ring. Due to the ambident nature of the pyrazolide anion, reactions typically yield a mixture of N1- and N2-alkylated isomers. This application note details the mechanistic rationale, decision workflows, and validated experimental protocols required to selectively drive alkylation toward the desired nitrogen center using thermodynamic, kinetic, or Mitsunobu-driven control[2].
Mechanistic Rationale: The N1 vs. N2 Conundrum
Understanding the causality behind regioselectivity is paramount for optimizing yields and minimizing difficult chromatographic separations.
-
Thermodynamic Control (N1-Preference): Deprotonation of the 1H-pyrazolo[3,4-b]pyrazine core yields an anion delocalized across both N1 and N2. Alkylation at the N1 position results in the 1-alkyl-1H-pyrazolo[3,4-b]pyrazine, which retains a fully delocalized, benzenoid-like aromatic π-system. Because this electronic configuration is the lowest energy state, N1 is the thermodynamic product . Mild bases (e.g., K₂CO₃) and elevated temperatures promote a reversible transition state, funneling the reaction toward this stable N1 isomer.
-
Kinetic Control (N2-Preference): Despite the thermodynamic stability of the N1 product, the N1 position is often sterically hindered by the adjacent pyrazine bridgehead and the lone pair of the N7 nitrogen. The N2 position is more sterically accessible. When a strong base (e.g., NaH) is used at low temperatures (0 °C), the highly reactive, "naked" anion attacks the electrophile rapidly and irreversibly. This rapid attack at the less hindered site makes N2 the kinetic product .
-
Mitsunobu Conditions: For secondary alcohols prone to elimination, or when strict stereochemical inversion (Sₙ2) is required, the Mitsunobu reaction is employed[1]. The regioselectivity here is heavily dictated by the steric bulk of the activating alcohol; bulky secondary alcohols often clash with the N7 lone pair, artificially driving the reaction toward the N2 position[2].
Decision Matrix & Workflow
Decision tree for regioselective N-alkylation of the 1H-pyrazolo[3,4-b]pyrazine core.
Quantitative Data Summary
The following table summarizes the expected outcomes based on the chosen methodology, providing a baseline for reaction optimization.
| Alkylation Method | Reagents & Solvents | Temperature | Primary Regioisomer | Yield Range | Mechanistic Driver |
| Direct (Thermodynamic) | K₂CO₃ / Cs₂CO₃, DMF | 60 - 80 °C | N1-Alkyl | 65 - 85% | Reversible transition state favors the stable aromatic system. |
| Direct (Kinetic) | NaH, THF or DMF | 0 °C to RT | N2-Alkyl (or mixture) | 50 - 75% | Rapid, irreversible attack at the less sterically hindered nitrogen. |
| Mitsunobu | ROH, DIAD, PPh₃, THF | 0 °C to RT | Substrate Dependent | 40 - 70% | Steric bulk of the alcohol dictates the N1 vs N2 preference. |
Experimental Protocols
Protocol A: Thermodynamic N1-Alkylation (Base-Catalyzed)
Objective: Maximize the yield of the thermodynamically stable N1-isomer.
-
Preparation: Charge a flame-dried round-bottom flask with the 1H-pyrazolo[3,4-b]pyrazine derivative (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to generate the pyrazolide anion.
-
Alkylation: Add the alkyl halide (1.2 equiv) dropwise via syringe.
-
Thermodynamic Equilibration: Equip the flask with a reflux condenser, elevate the temperature to 70 °C, and stir for 4–12 hours. Note: Heating provides the activation energy necessary to overcome the barrier of the reverse reaction, funneling any kinetically formed N2-product back into the thermodynamic N1-product.
-
Workup: Cool to room temperature, quench with distilled water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (typically Hexanes/EtOAc gradients).
Protocol B: Kinetic N2-Alkylation (Strong Base)
Objective: Trap the kinetic N2-isomer before thermodynamic equilibration can occur.
-
Preparation: Charge a flame-dried flask with the 1H-pyrazolo[3,4-b]pyrazine (1.0 equiv) and anhydrous THF (0.2 M) under a strict argon atmosphere.
-
Cooling: Submerge the flask in an ice-water bath and cool to 0 °C.
-
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir for 30 minutes at 0 °C until H₂ gas evolution completely ceases.
-
Alkylation: Add the alkyl halide (1.05 equiv) dropwise at 0 °C.
-
Kinetic Trapping: Maintain the reaction strictly at 0 °C for 2 hours. Note: Low temperatures prevent the irreversible kinetic product from equilibrating to the thermodynamic product.
-
Workup: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify immediately via chromatography.
Protocol C: Mitsunobu N-Alkylation
Objective: Alkylate using primary/secondary alcohols under mild, neutral-like conditions[1].
-
Preparation: Dissolve the 1H-pyrazolo[3,4-b]pyrazine (1.0 equiv), the target alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.15 M) under argon.
-
Cooling: Cool the mixture to 0 °C.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10–15 minutes. Note: Slow addition is critical to minimize the formation of the unwanted hydrazine dicarboxylate side-product.
-
Propagation: Allow the reaction to warm naturally to room temperature and stir for 12 hours.
-
Workup: Concentrate the reaction mixture directly in vacuo. Purify via flash column chromatography. Pro-tip: If separation from triphenylphosphine oxide is difficult, consider using polymer-supported PPh₃.
Analytical Validation: Distinguishing N1 vs. N2 Isomers
A self-validating protocol requires rigorous analytical confirmation of the synthesized regioisomer. Relying solely on 1D ¹H NMR chemical shifts is prone to error due to the unpredictable anisotropic effects of the pyrazine ring. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) NMR is the gold standard for assignment.
-
Assigning the N1-Isomer: The protons of the N-alkyl group (e.g., N-CH₃) will show a strong 3-bond correlation (³J) to the C7a bridgehead carbon (typically resonating downfield between 140–150 ppm).
-
Assigning the N2-Isomer: The protons of the N-alkyl group will show a 3-bond correlation (³J) to the C3 carbon (typically ~130–135 ppm) and the C3a bridgehead carbon (typically ~115–125 ppm).
By mapping these specific HMBC correlations, researchers can unequivocally validate the regiochemical outcome of their chosen alkylation protocol[3].
References
-
Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry (2018) URL: [Link]
- Title: US9221828B2 - N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)
Sources
- 1. US9221828B2 - N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]sulfonamides as pharmaceuticals - Google Patents [patents.google.com]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. 1H-Pyrazolo[3,4-B]pyridin-5-amine | 942185-01-5 | Benchchem [benchchem.com]
Synthesis of fused heterocycles starting from 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine
Application Note: Strategic Synthesis & Functionalization of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine Derivatives
Executive Summary
The This compound scaffold represents a privileged pharmacophore in modern drug discovery, particularly for developing ATP-competitive kinase inhibitors (e.g., TRK, SGK1, CDK) and allosteric phosphatase inhibitors (SHP2). Its utility stems from its rigid bicyclic architecture, which mimics the adenine core of ATP, and its three distinct vectors for orthogonal functionalization.
This Application Note provides a validated technical guide for researchers synthesizing complex fused heterocycles starting from this core. We detail the chemo-selective logic required to manipulate the N1 (acidic/nucleophilic) , C3 (bromo-transmetallation) , and C6 (chloro-electrophilic) positions without cross-reactivity.
Chemo-Selectivity & Reactivity Analysis
Successful library generation relies on exploiting the inherent reactivity differences between the halogenated positions.
-
C6-Chlorine (Electrophilic): The pyrazine ring is highly electron-deficient ($ \pi
S_NAr$). It is significantly more reactive toward nucleophiles than the C3-Bromine. -
C3-Bromine (Metallation): Located on the electron-rich pyrazole ring, this position is deactivated toward
but ideal for Palladium-catalyzed Cross-Couplings (Suzuki-Miyaura, Sonogashira). -
N1-Proton (Acidic): With a pKa
10-11, the pyrazole NH requires protection or alkylation as the first step to prevent catalyst poisoning and control solubility.
Reactivity Hierarchy Diagram
Caption: Figure 1. Orthogonal reactivity vectors of the scaffold. The recommended synthetic order is N1
Validated Experimental Protocols
Protocol A: N1-Functionalization (The Anchor)
Objective: To install a solubility-enhancing tail or protect the core before harsh coupling conditions.
Methodology: Direct alkylation using mild base is preferred over Mitsunobu for this electron-poor scaffold to avoid low yields associated with steric hindrance.
-
Reagents: this compound (1.0 equiv), Alkyl Halide (1.2 equiv),
or (2.0 equiv). -
Solvent: Anhydrous DMF or DMF/THF (9:1).
-
Procedure:
-
Dissolve scaffold in DMF (0.2 M).
-
Add carbonate base and stir at RT for 15 min (solution turns yellow/orange).
-
Add alkyl halide dropwise.
-
Heat to 60°C for 2-4 hours.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.[1]
-
-
Critical Note: Regioselectivity (N1 vs N2) is generally >95:5 favoring N1 due to steric repulsion at N2 from the C3-Bromo group.
Protocol B: C6-Nucleophilic Substitution ( )
Objective: To introduce the primary diversity element (often a solubilizing amine or a morpholine/piperazine moiety).
Methodology: The C6-Cl is labile. Harsh conditions are rarely needed.
-
Reagents: N1-substituted scaffold (1.0 equiv), Primary/Secondary Amine (1.2 - 1.5 equiv), DIPEA (2.0 equiv).
-
Solvent: Isopropanol (IPA) or 1,4-Dioxane.
-
Procedure:
-
Suspend scaffold in IPA.
-
Add DIPEA and the amine.
-
Heat to reflux (80-90°C) for 3-6 hours.
-
Monitoring: TLC (50% EtOAc/Hex) will show the disappearance of the starting material. The product is usually more polar.
-
-
Troubleshooting: If the amine is a weak nucleophile (e.g., aniline), use catalytic acid (p-TsOH) in butanol at 110°C.
Protocol C: C3-Suzuki Cross-Coupling
Objective: To install the "warhead" or aryl binder.
Methodology: Standard Pd conditions apply. Note that if C6-Cl is still present (i.e., if you skipped Protocol B), you must use a catalyst system highly selective for Br over Cl, or the C6-Cl will react. Recommendation: Perform Protocol B first.
-
Reagents: C6-substituted scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv),
(0.05 equiv), (2M aq, 3.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Degas solvents with
for 15 mins (Critical: Oxygen kills the catalyst). -
Mix reagents in a microwave vial or pressure tube.
-
Heat to 90-100°C for 2-12 hours (or MW 120°C for 30 min).
-
Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).
-
Advanced Application: Synthesis of Tricyclic Fused Systems
Objective: To fuse a third ring onto the pyrazine core, creating a [1,2,4]Triazolo[4,3-a]pyrazolo[3,4-b]pyrazine system. This increases
Workflow Diagram: Tricycle Formation
Caption: Figure 2. Annulation strategy to convert the bicyclic core into a tricyclic scaffold.
Protocol:
-
Hydrazinolysis:
-
Dissolve this compound in Ethanol.
-
Add Hydrazine Hydrate (5.0 equiv).[2]
-
Reflux for 2 hours. The C6-Cl is displaced by hydrazine.
-
Cool and filter the precipitate (6-hydrazinyl intermediate).
-
-
Cyclization:
-
Suspend the hydrazinyl intermediate in Triethyl Orthoformate (solvent/reagent).
-
Add catalytic p-TsOH.[3]
-
Reflux for 4-8 hours.
-
Result: Formation of the triazole ring fused across the N1-C6 bond of the pyrazine (Note: Regiochemistry depends on tautomer, but fusion at the pyrazine nitrogen is standard for these systems).
-
Data Summary & Reaction Conditions
| Transformation | Position | Reagent Class | Standard Conditions | Yield Expectation |
| N-Alkylation | N1 | Alkyl Halide | 85-95% | |
| C6 | DIPEA, IPA, 80°C | 80-90% | ||
| Suzuki Coupling | C3 | Boronic Acid | 60-80% | |
| Sonogashira | C3 | Terminal Alkyne | 50-70% | |
| Annulation | C6+N | Hydrazine/Orthoester | EtOH Reflux | 40-60% |
References
-
Scaffold Utility in Kinase Inhibition
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022).[4] RSC Advances.
-
-
SHP2 Allosteric Inhibition
-
Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2.[5] (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
-
-
SGK1 Inhibitor Synthesis
-
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. (2014).[6] ACS Medicinal Chemistry Letters.
-
-
Reactivity of Halopyrazines
-
A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. BenchChem Technical Guides.
-
-
Continuous Flow Synthesis
-
Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. (2024). Organic Process Research & Development.
-
Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE. Yields may vary based on specific substituents.
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. dau.url.edu [dau.url.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine
Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 1936225-21-6) Application: Key intermediate for SHP2 inhibitors (e.g., TNO155 analogs) and other kinase inhibitors.
Executive Summary: The Yield Challenge
Synthesizing This compound presents a classic heterocyclic challenge: balancing the reactivity of the pyrazole ring with the stability of the electron-deficient pyrazine core.
The Primary Failure Points:
-
Regioselectivity: Direct halogenation of the core often leads to mixtures or over-halogenation.
-
Nucleophilic Sensitivity: The C6-chloro group is highly susceptible to hydrolysis (forming the pyridone analog) or displacement by nucleophiles (like hydrazine) during the cyclization step.
-
Diazonium Instability: If using the Sandmeyer route, the intermediate diazonium salt is unstable in aqueous media, leading to extensive tar formation.
This guide prioritizes the Anhydrous Sandmeyer Route (via the 3-amino intermediate) as the most reliable method for high-yield, regioisomerically pure synthesis.
Validated Synthetic Pathway
The following workflow maximizes yield by fixing the nitrogen regiochemistry before introducing the bromine.
Route Overview
-
Cyclization: 3,5-Dichloro-2-pyrazinecarbonitrile + Hydrazine
3-Amino-6-chloro-1H-pyrazolo[3,4-b]pyrazine. -
Bromination (Sandmeyer): 3-Amino intermediate + t-BuONO + CuBr₂
Target Molecule.
Figure 1: Optimized 2-step synthetic pathway avoiding direct bromination issues.
Detailed Protocols & Critical Parameters
Phase 1: Formation of the 3-Amino Core
Objective: Cyclize the pyrazole ring without displacing the C6-chlorine.
Protocol:
-
Dissolution: Dissolve 3,5-dichloro-2-pyrazinecarbonitrile (1.0 eq) in Ethanol/THF (1:1 ratio). Cool to 0°C .[1][2]
-
Addition: Add Hydrazine monohydrate (1.1 eq) dropwise over 30 minutes.
-
Critical Control: Internal temperature must not exceed 10°C . Higher temperatures promote double displacement (hydrazine attacking the C6-Cl).
-
-
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to RT for 1 hour.
-
Workup: The product usually precipitates. Filter, wash with cold ethanol, and dry.
Yield Optimization Tip:
If the product does not precipitate, do not evaporate to dryness (risk of degradation). Instead, dilute with water (3x volume) to force precipitation.
Phase 2: The Anhydrous Sandmeyer (The Yield Maker)
Objective: Convert the amino group to bromine without hydrolyzing the C6-chloro group.
Why Anhydrous? Standard aqueous Sandmeyer conditions (NaNO₂/HBr/H₂O) are too harsh. The acidic water hydrolyzes the C6-chloro group to a hydroxyl group (tautomerizing to the pyrazinone), destroying the product. We use tert-Butyl Nitrite (t-BuONO) in acetonitrile.
Protocol:
-
Setup: Flame-dry a 3-neck flask. Under N₂, add CuBr₂ (1.5 eq) and anhydrous Acetonitrile (MeCN).
-
Activation: Add tert-Butyl nitrite (1.5 eq) dropwise to the copper suspension at RT. Stir for 10 mins.
-
Addition: Add the 3-Amino-6-chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 eq) portion-wise as a solid (or suspended in minimal MeCN) over 20 minutes.
-
Note: Gas evolution (N₂) will be vigorous. Ensure adequate venting.
-
-
Heating: Heat the mixture to 60°C for 2–4 hours. Monitor by LCMS.
-
Quenching (Critical): Cool to RT. Pour into 20% aqueous citric acid (not HCl!). Extract immediately with EtOAc.
-
Purification: Silica gel column (Hexane/EtOAc).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Mixture of products) | Temperature too high. Hydrazine is a potent nucleophile and will attack the C6-Cl position if the reaction is >10°C. | Repeat reaction keeping internal temp strictly <5°C during addition. |
| Formation of "Pyrazinone" (M+1 = 136 in LCMS) | Hydrolysis of C6-Cl. Occurred during the Sandmeyer step due to wet solvent or harsh acid workup. | Use anhydrous MeCN (water <50 ppm). Switch quench to Citric Acid or NH₄Cl instead of HCl. |
| Incomplete Conversion (Step 2) | Diazonium decomposition. The diazonium intermediate is unstable. | Ensure CuBr₂ is anhydrous (green/black powder, not blue). Add the amine slowly to maintain a steady concentration of the radical species. |
| Brown Tar / Emulsion during Workup | Copper salts. Copper creates stubborn emulsions. | Wash the organic layer with 10% aqueous ethylenediamine or NH₄OH. This complexes the copper (turning aqueous layer blue) and breaks the emulsion. |
| Regioisomer Contamination | Wrong Starting Material. | Verify the starting nitrile is 3,5-dichloro-2-cyanopyrazine. Isomers in the starting material will carry through. |
Frequently Asked Questions (FAQs)
Q1: Can I use NBS to brominate 6-chloro-1H-pyrazolo[3,4-b]pyrazine directly?
-
Answer: Yes, but it is not recommended for high-yield applications. Direct bromination with NBS often results in a mixture of mono-bromo (desired), di-bromo (N-bromo species), and unreacted material. Separating these requires difficult chromatography. The Sandmeyer route guarantees the bromine position.
Q2: Why use CuBr₂ instead of CuBr?
-
Answer: In the anhydrous Sandmeyer (radical mechanism), Cu(II) species are often more efficient at transferring the bromine atom to the aryl radical than Cu(I), or a mixture is generated in situ. CuBr₂ with t-BuONO is a literature-validated system for electron-deficient heterocycles [1].
Q3: My product degrades on the silica column. Why?
-
Answer: The C6-chloro group activates the ring, making it slightly acidic/sensitive. Standard silica can be too acidic. Pre-treat your silica column with 1% Triethylamine in Hexane before loading your sample to neutralize acid sites.
Q4: Is the diazonium salt explosive?
-
Answer: While aryl diazonium salts can be explosive when dry, this protocol generates the diazonium species in situ in solution, where it immediately reacts. However, never let the reaction mixture dry out before quenching.
References
-
Genentech Process Research: Bass, T. M., et al. "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade." Organic Process Research & Development, 2024. Link(Note: Describes the core synthesis and stability).
-
Anhydrous Sandmeyer Methodology: Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 1977, 42(14), 2426–2430. Link
-
SHP2 Inhibitor Synthesis (Patent): Novartis AG. "Pyrazolo[3,4-b]pyrazine Derivatives as SHP2 Inhibitors." WO/2016/203406. Link(Describes the specific use of the 3-amino to 3-bromo conversion).
-
General Pyrazole Halogenation: "Synthesis of 3-halopyrazoles." Master Organic Chemistry, Sandmeyer Reaction Guide. Link
Sources
Solving regioselectivity issues in pyrazolo[3,4-b]pyrazine functionalization
To: Research Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Solving Regioselectivity in Pyrazolo[3,4-b]pyrazine Functionalization
Introduction: The Scaffold & The Challenge
The pyrazolo[3,4-b]pyrazine core is a privileged scaffold in kinase inhibitor discovery (e.g., JAK, GSK-3, and CDK inhibitors). However, its utility is often bottlenecked by regioselectivity challenges during functionalization.[1]
This guide addresses the three primary vectors of diversity:
-
N-Alkylation (N1 vs. N2): Controlling the thermodynamic vs. kinetic balance.[1]
-
Pyrazine Core (C5 vs. C6): Exploiting electronic deficiency for SNAr.
-
Pyrazole Carbon (C3): Late-stage cross-coupling strategies.
Module 1: The N-Alkylation Conundrum (N1 vs. N2)
The Issue: Alkylation of the pyrazole ring often results in inseparable mixtures of N1- and N2-alkylated products.[1]
-
N1-isomer: Generally the thermodynamic product (less sterically hindered, often forms a linear conjugated system).[1]
-
N2-isomer: Often the kinetic product (favored by specific coordination effects or steric blocking of N1).[1]
Troubleshooting Guide:
| Scenario | Recommended Conditions | Mechanism of Action |
| Target: N1-Alkylation (Major Isomer) | Base: Cs₂CO₃ or K₂CO₃Solvent: DMF or CH₃CNTemp: 60–80°C | Thermodynamic Control: Elevated temperatures allow equilibration to the more stable N1 isomer.[1] Cesium enhances solubility, promoting thermodynamic sinking.[1] |
| Target: N2-Alkylation (Elusive Isomer) | Base: NaHMDS or LiHMDSSolvent: THF (Anhydrous)Temp: 0°C to RT | Kinetic/Ion-Pairing Control: In non-polar solvents like THF, the Na⁺ counterion coordinates tightly with N1 and the bridgehead nitrogen (N7), effectively "blocking" N1 and directing the electrophile to N2. |
| Target: N1-Alkylation (Sterically Hindered Electrophile) | Conditions: Mitsunobu Reaction (DIAD/PPh₃) | Steric Guidance: The bulky triphenylphosphine oxide byproduct formation drives the reaction.[1] Mitsunobu conditions are generally highly N1-selective due to the steric trajectory required for the SN2 displacement.[1] |
Q: Why does changing the solvent from DMF to THF reverse selectivity? A: In polar aprotic solvents (DMF, DMSO), the pyrazolyl anion is "naked" (solvent-separated ion pair), leading to attack at the most nucleophilic/least hindered site (N1). In THF, the anion exists as a contact ion pair . The metal cation (Li⁺ or Na⁺) coordinates between N1 and the pyrazine nitrogen, sterically shielding N1 and forcing alkylation at N2.
Visual Workflow: N-Alkylation Decision Tree
Caption: Decision matrix for selecting reaction conditions based on the desired N-alkylation regioisomer.
Module 2: Functionalizing the Pyrazine Core (C6 Selectivity)
The Issue: The pyrazine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). Users often ask: If I have a leaving group at C5 and C6, which one reacts?
Technical Insight: In 6-chloro-1H-pyrazolo[3,4-b]pyrazine , the C6 position is the primary electrophilic "hotspot."[1]
-
Electronic Activation: C6 is para to the pyrazole N1.[1] When N1 is deprotonated or alkylated, it donates electron density, but the C6 position remains highly activated due to the inductive pull of the adjacent pyrazine nitrogen (N7).
-
Sterics: C6 is generally more accessible than C5, which is closer to the bridgehead fusion.
Protocol: C6-Amination via SNAr
-
Substrate: 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine.[1]
-
Reagents: Primary/Secondary Amine (1.2 equiv), DIPEA (2.0 equiv).[1]
-
Solvent: n-Butanol (for thermal) or DMF (for mild heat).[1]
-
Procedure:
Q: Can I perform Suzuki coupling at C6 instead of SNAr? A: Yes. The C6-Cl bond is chemically equivalent to a 2-chloropyridine.[1] Standard Suzuki conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water) work efficiently. Warning: If N1 is unsubstituted, protect it (e.g., THP, SEM) or alkylate it before Palladium coupling to prevent catalyst poisoning by the free NH.
Visual Workflow: Reactivity Map
Caption: The three orthogonal reactivity vectors of the scaffold.[1]
Module 3: C3-Functionalization (The Pyrazole Carbon)
The Issue: Users often neglect C3, but it is a vital vector for increasing potency in kinase inhibitors (interacting with the gatekeeper residue).
Protocol: C3-Iodination (Electrophilic Aromatic Substitution) To access C3, you must perform an Electrophilic Aromatic Substitution (EAS).[1]
-
Reagents: NIS (N-Iodosuccinimide), CH₃CN.[1]
-
Conditions: RT to 60°C.
-
Mechanism: The electron-rich pyrazole ring attacks the iodonium ion.[1]
-
Selectivity: Highly selective for C3. The electron-deficient pyrazine ring (C5/C6) is inert to EAS.[1]
Downstream Utility: The resulting 3-iodo intermediate is a prime candidate for:
-
Sonogashira Coupling: (Alkynes).[1]
-
Suzuki Coupling: (Aryl/Heteroaryl groups).[1]
-
Note: Perform C3-functionalization after N1-protection/alkylation to avoid N-iodination side reactions.
References
-
Regioselective N-Alkylation (Ion Pairing)
- Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.
- Journal of Organic Chemistry, 2018, 83(12), 6334–6353.
-
[1]
-
SNAr Reactivity (Pyrazine/Pyridine analogs)
- Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines and Rel
- WuXi AppTecQM Magic Class, Chapter 29.
-
General Scaffold Synthesis & Numbering
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications (Analogous chemistry for fusion numbering and pyrazole reactivity).
- Molecules, 2022, 27(7), 2237.
Sources
Optimizing palladium catalyst choice for pyrazolo[3,4-b]pyrazine coupling
Topic: Optimizing Palladium Catalyst Choice for Cross-Coupling Role: Senior Application Scientist
Executive Summary: The "Nitrogen Trap"
The pyrazolo[3,4-b]pyrazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, BRAF inhibitors). However, it presents a distinct chemical challenge: Catalyst Poisoning .[1]
The scaffold contains up to four nitrogen atoms. The pyrazine nitrogens (N4/N7 positions) are highly electron-deficient yet capable of
The Golden Rule: To couple successfully, you must use bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines) that sterically preclude the substrate from coordinating to the palladium center.
Diagnostic Workflow
Before starting your experiment, use this decision matrix to select the initial conditions.
Figure 1: Decision matrix for initial catalyst and base selection based on coupling type and substrate reactivity.
Troubleshooting & FAQs
Q1: My reaction turns black immediately, and conversion is <10%. What happened?
Diagnosis: Catalyst Decomposition (Palladium Black formation).[2] Root Cause: The pyrazolo[3,4-b]pyrazine substrate likely displaced your ligand. If you used a monodentate ligand (like PPh3) or a "loose" precatalyst (like Pd(OAc)2 + ligand), the nitrogen-rich scaffold coordinated to the Pd, preventing the ligand from stabilizing the active Pd(0) species. This leads to aggregation into inactive Pd black.[3]
The Fix:
-
Switch to Precatalysts: Stop using Pd2(dba)3 or Pd(OAc)2. Use G3 or G4 Palladacycles (e.g., XPhos Pd G3).[4] These activate rapidly at room temperature and ensure a 1:1 Pd:Ligand ratio.
-
Increase Steric Bulk: Switch to XPhos or tBuXPhos . The isopropyl groups on the biaryl backbone create a "roof" over the Pd center, physically blocking the approach of the pyrazine nitrogens while allowing the oxidative addition of the C-Halogen bond [1].
Q2: I see the product mass, but also a large amount of de-halogenated starting material (M-Halogen + H).
Diagnosis: Hydrodehalogenation.
Root Cause: This is common with electron-deficient heterocycles.[4] The oxidative addition complex is unstable and undergoes
The Fix:
-
Solvent Switch: Never use MeOH or EtOH. Switch to anhydrous 1,4-Dioxane or Toluene .
-
Temperature: Lower the temperature. If running at 100°C, try 80°C.
-
Ligand: Use BrettPhos . It is highly selective for reductive elimination over
elimination [2].
Q3: Which position reacts first? The 3-halo or the 6-halo?
Insight:
-
S_NAr Conditions: The 6-position (adjacent to pyrazine nitrogens) is significantly more electrophilic and will react first with nucleophiles (amines/thiols) without a catalyst.
-
Palladium Catalysis: The 3-position (pyrazole ring) typically requires Pd-catalysis. If you have a 3,6-dihalo substrate and want to couple at C3, you must use a catalyst that prefers oxidative addition at the less hindered/more electron-rich bond, or protect the C6 position first. Generally, C3-I > C6-Cl in Pd-coupling rates.
Mechanistic Logic: The "Poisoning" Pathway
The following diagram illustrates why standard catalysts fail and how bulky ligands rescue the cycle.
Figure 2: Mechanistic competition between productive oxidative addition (green path) and non-productive nitrogen coordination (red path).
Optimized Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Best for: Attaching aryl/heteroaryl groups to the pyrazolo[3,4-b]pyrazine core.
| Parameter | Recommendation | Rationale |
| Pre-Catalyst | XPhos Pd G4 (2-5 mol%) | Ensures rapid activation; XPhos prevents N-coordination [3]. |
| Base | K3PO4 (2.0 equiv) | Anhydrous phosphate is superior to carbonates for difficult substrates. |
| Solvent | 1,4-Dioxane / H2O (4:1) | Water is essential for the transmetallation step in Suzuki coupling. |
| Temperature | 80–100 °C | Start lower to prevent dehalogenation. |
Step-by-Step:
-
Charge a reaction vial with the halo-pyrazolo[3,4-b]pyrazine (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (2.0 equiv).
-
Add XPhos Pd G4 (0.02 equiv).
-
Seal and purge with Argon/Nitrogen for 5 minutes.
-
Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).
-
Heat to 80 °C for 2-4 hours. Monitor by LCMS.[5]
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Best for: Amination of the 3- or 6-position.
| Parameter | Recommendation | Rationale |
| Pre-Catalyst | BrettPhos Pd G4 (2-5 mol%) | The gold standard for primary amines; highly selective [4]. |
| Alternative | RuPhos Pd G4 | Better for secondary amines or sterically hindered amines. |
| Base | NaOtBu (1.5 equiv) | Strong base required for efficient amine deprotonation. |
| Solvent | t-Amyl Alcohol or Dioxane | t-Amyl alcohol can accelerate rate; Dioxane is safer for scale. |
Step-by-Step:
-
Charge vial with halo-pyrazolo[3,4-b]pyrazine (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv).
-
Critical: If using a volatile amine, add it last as a solution.
-
Add BrettPhos Pd G4 (0.03 equiv).
-
Purge with inert gas.
-
Add anhydrous Dioxane.
-
Heat to 90 °C. Note: If the substrate contains base-sensitive esters, switch Base to Cs2CO3 and run at 100 °C overnight.
References
-
BenchChem Technical Support. (2025).[3][4][5] Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines. Retrieved from
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1] Retrieved from
-
Li, H., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks. MDPI Molecules. Retrieved from
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from
Sources
Technical Support Center: Mitigating Debromination in Pyrazolo[3,4-b]pyrazine Synthesis
Welcome to the Advanced Synthesis Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals working with the pyrazolo[3,4-b]pyrazine scaffold—a privileged heterocyclic structure frequently utilized in the development of kinase inhibitors and neuroactive agents[1].
A persistent challenge during the late-stage functionalization of brominated pyrazolo[3,4-b]pyrazines via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is the undesired hydrodebromination side reaction (C-Br bond cleavage yielding an Ar-H byproduct)[2][3]. This guide provides mechanistic insights, validated troubleshooting workflows, and optimized protocols to suppress this competing pathway.
Mechanistic Causality: Why Does Debromination Occur?
To solve the problem, we must first understand the causality of the failure. Debromination (hydrodehalogenation) in palladium-catalyzed couplings occurs when a palladium-hydride (Pd-H) intermediate forms and participates in a competing catalytic cycle[4].
The highly electron-deficient nature of the pyrazolo[3,4-b]pyrazine core makes the initial oxidative addition of the Ar-Br bond extremely fast and thermodynamically favorable. However, if the subsequent transmetalation step is comparatively slow (due to steric hindrance or poor nucleophilicity), the resulting Ar-Pd(II)-Br complex has a prolonged half-life. This long-lived intermediate is highly susceptible to hydride abstraction from protic solvents, basic additives, or the thermal decomposition of phosphine ligands[3][5].
Caption: Competing Pd-catalyzed cross-coupling and hydrodebromination pathways.
Troubleshooting Guide: Parameter Optimization
To prevent the formation of the Pd-H species and drive the reaction toward the desired cross-coupling, several reaction parameters must be systematically optimized.
Issue: Significant formation of the Ar-H byproduct during cross-coupling.
Root Cause 1: Aggressive Base Selection Strong, nucleophilic bases (e.g., NaOH, NaOtBu) can directly promote the formation of Pd-H species and may also cause degradation of the sensitive pyrazolo[3,4-b]pyrazine ring[4][5].
-
Solution: Switch to milder, inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃[5]. Weaker bases are often sufficient for transmetalation while minimizing hydride generation.
Root Cause 2: Suboptimal Catalyst and Ligand Tuning While electron-rich, bulky phosphines (like P(tBu)₃) accelerate oxidative addition, they can also promote the reductive elimination of the aryl-hydride species, leading to debromination[5].
-
Solution: Utilize dialkylbiarylphosphine ligands (e.g., SPhos, XPhos). These ligands stabilize low-coordinate palladium species and facilitate rapid transmetalation, effectively outcompeting the hydrodebromination pathway[3][6].
Root Cause 3: Excessive Thermal Energy Thermal decomposition of reagents serves as a primary hydride source. Higher temperatures exponentially increase the rate of debromination[4][5].
-
Solution: Run the reaction at the lowest effective temperature (e.g., 60–80 °C)[5].
Quantitative Optimization Summary
The following table summarizes the expected impact of parameter adjustments on the product-to-byproduct ratio based on standard optimization matrices.
| Optimization Parameter | Debromination-Promoting Condition | Optimized Condition | Expected Debromination (%) | Expected Product Yield (%) |
| Base Strength | Strong (NaOH, NaOtBu) | Mild (K₃PO₄, K₂CO₃) | 35 – 50% | > 85% |
| Ligand Profile | Highly basic/bulky (P(tBu)₃) | Biaryl phosphines (SPhos) | 25 – 40% | > 80% |
| Temperature | Reflux (100 – 120 °C) | Mild heating (60 – 80 °C) | 20 – 30% | > 90% |
| Solvent System | Protic (EtOH, H₂O) | Aprotic (Toluene, THF) | 15 – 25% | > 85% |
Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) is designed as a self-validating system. By initiating the reaction at a lower temperature, utilizing a mild base, and omitting protic solvents, the formation of the Ar-H byproduct is kinetically restricted.
Standard Operating Procedure: Suzuki-Miyaura Coupling of Bromo-pyrazolo[3,4-b]pyrazines
-
Step 1: Reagent Preparation (Strictly Anhydrous) To an oven-dried Schlenk flask under an Argon atmosphere, add the brominated pyrazolo[3,4-b]pyrazine (1.0 eq), the corresponding arylboronic acid or ester (1.2–1.5 eq), and anhydrous K₃PO₄ (2.0 eq)[4].
-
Step 2: Catalyst Loading Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the selected ligand (e.g., SPhos, 4 mol%)[4][6].
-
Step 3: Solvent Addition & Validation Inject degassed, anhydrous solvent (e.g., Toluene or 1,4-Dioxane, 0.1 M) via syringe. Self-Validation Check: Ensure no protic co-solvents (like water or ethanol) are present initially to definitively rule out solvent-derived hydride donation.
-
Step 4: Reaction Execution Stir the mixture at a reduced temperature (start at 60 °C). Monitor the reaction progress by LC-MS every hour[4][5].
-
Step 5: Temperature Escalation If conversion is less than 50% after 4 hours with no debromination observed, incrementally increase the temperature by 10 °C intervals[4].
-
Step 6: Work-up Upon completion, cool to room temperature and quench with water. Extract with Ethyl Acetate. Caution: The pyrazolo[3,4-b]pyrazine core can be sensitive to extreme pH; avoid highly acidic or basic aqueous washes during extraction to prevent late-stage degradation[4].
Frequently Asked Questions (FAQs)
Q1: I am using a mild base (K₂CO₃) and an aprotic solvent, but I am still observing 30% debromination. What is the next logical step? A1: If the solvent and base are ruled out, the hydride source may be derived from the ligand itself (via beta-hydride elimination if alkyl groups are present) or the boronic acid. Unstable boronic acids can undergo protodeboronation, which stalls the transmetalation step and leaves the Ar-Pd-Br intermediate vulnerable to reduction[3]. Consider switching to a more stable boronic ester (e.g., pinacol ester) or increasing the equivalents of the coupling partner to force transmetalation.
Q2: Does the electron-deficient nature of the pyrazolo[3,4-b]pyrazine ring directly contribute to this side reaction? A2: Yes. Highly electron-deficient heteroaromatics undergo extremely rapid oxidative addition. If the subsequent transmetalation step is not equally accelerated, the long-lived Pd(II) intermediate acts as a thermodynamic sink, dramatically increasing the probability of intercepting a stray hydride[3].
Q3: Can I use microwave irradiation to speed up the reaction and outpace debromination? A3: Microwave irradiation can be effective by drastically reducing reaction times, thereby kinetically outcompeting slower degradation pathways. However, localized superheating can also accelerate the thermal decomposition of reagents into hydride donors. If using microwave synthesis, strictly control the maximum temperature (do not exceed 90–100 °C) and pair it with a highly active catalyst system[7].
References
- BenchChem - Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid Source
- BenchChem - preventing debromination in subsequent reaction steps Source
- PubMed - Synthesis and anticonvulsant activity of some new pyrazolo[3,4-b]pyrazines and related heterocycles Source
- ResearchGate - Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions Source
- JMCCT - Cross-Coupling Reactions Guide Source
- Beilstein Journals - BJOC - Search Results (Synthesis of imidazo[1,5-a]pyridines...)
- ACS Publications - Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source
Sources
- 1. Synthesis and anticonvulsant activity of some new pyrazolo[3,4-b]pyrazines and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jmcct.com [jmcct.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Search Results [beilstein-journals.org]
Technical Support Center: Recrystallization of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine
An advanced guide to the purification of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine, this technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs. Designed to address specific experimental challenges, this resource offers field-proven insights and methodologies grounded in established chemical principles.
The purification of heterocyclic intermediates like this compound is a critical step in synthetic workflows. Recrystallization remains a powerful and cost-effective method for achieving high purity, but its success is fundamentally dependent on the appropriate choice of solvent and technique. This guide provides a structured approach to solvent selection and troubleshooting for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of an ideal recrystallization solvent for this compound?
A1: An ideal solvent must satisfy several criteria based on the compound's structure—a moderately polar, heterocyclic system. The key properties are:
-
High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of the boiling solvent.[1][2][3]
-
Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals and maximizing yield.[4][5]
-
Appropriate boiling point: The solvent's boiling point should be high enough to provide a wide solubility gradient upon cooling but lower than the melting point of the compound to prevent "oiling out."[6][7]
-
Inertness: The solvent must not react with the compound.[2][5]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[2][3]
-
Impurity solubility profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[3][5]
Q2: Based on its structure, what classes of solvents should I start with for screening?
A2: this compound possesses both polar (N-H bonds, nitrogen atoms in the rings) and nonpolar (halogenated aromatic rings) characteristics. This suggests that solvents of intermediate polarity are excellent starting points.
-
Alcohols (Methanol, Ethanol, Isopropanol): These are often effective for nitrogen-containing heterocycles due to their ability to form hydrogen bonds.
-
Esters (Ethyl Acetate): Offers a good balance of polarity and is less protic than alcohols.
-
Ketones (Acetone): Another good option with moderate polarity.
-
Nitriles (Acetonitrile): A polar aprotic solvent that can be effective.
-
Aromatic Hydrocarbons (Toluene): While less polar, toluene can be a good choice for compounds with significant aromatic character, often yielding high-quality crystals.[8]
Q3: When should I consider using a mixed-solvent system?
A3: A mixed-solvent system is ideal when no single solvent meets all the criteria for effective recrystallization.[3] This typically occurs when a compound is too soluble in one solvent (even when cold) and poorly soluble in another (even when hot). The strategy involves:
-
Dissolving the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at its boiling point.
-
Adding the "poor" solvent (the anti-solvent, in which the compound is sparingly soluble) dropwise to the hot solution until persistent cloudiness (turbidity) is observed.
-
Adding a few more drops of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.
-
Allowing the mixture to cool slowly.
Common solvent pairs for moderately polar compounds include Ethanol/Water, Ethyl Acetate/Hexane, and Toluene/Hexane.[4][7]
Troubleshooting Common Recrystallization Issues
This section provides solutions to specific problems encountered during the purification of this compound.
Issue 1: The compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[6] This is common if the boiling point of the solvent is too high or if the solution is supersaturated with impurities that depress the melting point.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[6][9]
-
Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point. For instance, if using toluene (b.p. 111 °C), consider trying ethyl acetate (b.p. 77 °C).
-
Use a Mixed-Solvent System: Dissolve the crude material in a "good" solvent and add an "anti-solvent" at a lower temperature to induce crystallization.
-
Issue 2: No crystals form upon cooling.
-
Causality: This is the most common issue and usually means the solution is not saturated, often because too much solvent was used.[6] It can also indicate that cooling is not sufficient or that nucleation has not been initiated.
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. A rotary evaporator can also be used. Once the volume is reduced, allow the solution to cool again.[6]
-
Induce Nucleation:
-
Scratch Method: Scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches provide a surface for crystal growth to begin.[9]
-
Seeding: Add a single, pure crystal of this compound (if available) to the cooled solution to act as a template for crystallization.[9]
-
-
Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice-water bath, and if necessary, a freezer, to further decrease solubility.[9]
-
Issue 3: The recovered crystals are discolored or show low purity.
-
Causality: This suggests that colored impurities were not effectively removed or that impurities co-precipitated with the product. Rapid cooling can trap impurities within the crystal lattice.
-
Solutions:
-
Charcoal Treatment: If the discoloration is due to highly conjugated, non-polar impurities, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. Boil for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities.[9] Caution: Using too much charcoal can adsorb your product and reduce the yield.
-
Slower Cooling: Ensure the solution cools as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the growth of larger, purer crystals.
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Data Presentation: Solvent Selection Guide
The following table provides a starting point for solvent screening for the recrystallization of this compound.
| Solvent | Boiling Point (°C) | Polarity Index | Suitability Rationale & Comments |
| Ethanol | 78 | 5.2 | Excellent Starting Point. Good for moderately polar heterocycles. Often used in a mixed system with water. |
| Methanol | 65 | 6.6 | High polarity; may be too good a solvent (high solubility when cold), leading to lower yields. |
| Isopropanol | 82 | 4.3 | Good alternative to ethanol with a slightly higher boiling point. |
| Ethyl Acetate | 77 | 4.4 | Aprotic solvent of medium polarity. Often effective. Can be paired with hexane as an anti-solvent. |
| Acetonitrile | 82 | 6.2 | Polar aprotic solvent. Good for compounds that are sensitive to protic solvents. |
| Toluene | 111 | 2.4 | Low polarity. May be effective if the compound is less polar than anticipated. High boiling point can be a risk for oiling out but can produce high-quality crystals.[8] |
| Ethanol/Water | Varies | Varies | Highly Recommended System. Allows for fine-tuning of polarity to achieve optimal solubility differential. |
| Ethyl Acetate/Hexane | Varies | Varies | Excellent for removing non-polar impurities. Hexane acts as the anti-solvent. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature. Note the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a sand or water bath to the solvent's boiling point. Continue adding solvent dropwise until the solid just dissolves.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best solvent will dissolve the compound when hot but yield a large amount of crystalline solid upon cooling.[3]
Protocol 2: Bulk Recrystallization using a Single Solvent (e.g., Ethanol)
-
Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar or a boiling stick.
-
Add approximately 10 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.
-
Continue to add ethanol in small portions (0.5-1.0 mL) until the solid is completely dissolved. Use the minimum amount of boiling solvent necessary.[4]
-
If the solution contains insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Dry the crystals under vacuum to obtain the purified product.
Visualization of the Recrystallization Workflow
The following diagram illustrates the decision-making process for troubleshooting the recrystallization of this compound.
Caption: Decision tree for solvent selection and troubleshooting.
References
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available from: [Link]
-
Recrystallization. HBCSE. Available from: [Link]
-
Bass, T. M., et al. Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. ResearchGate. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]
-
Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. PubMed. Available from: [Link]
-
6-Chloro-1H-pyrazolo[3,4-b]pyrazine. PubChem. Available from: [Link]
-
Bass, T. M., et al. Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. ACS Publications. Available from: [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. Available from: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available from: [Link]
-
Liu, N., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available from: [Link]
-
3-bromo-4-chloro-1h-pyrazolo[4,3-c]pyridine. PubChemLite. Available from: [Link]
-
Current issues in recrystallization: a review. SciSpace. Available from: [Link]
-
Problems with Recrystallisations. University of York, Chemistry Teaching Labs. Available from: [Link]
-
EXPERIMENT (3) Recrystallization. University of Technology, Iraq. Available from: [Link]
-
Solvent Choice. University of York, Chemistry Teaching Labs. Available from: [Link]
-
3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine. PubChem. Available from: [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. Available from: [Link]
-
Recrystallization-1.doc.pdf. Available from: [Link]
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling N1 vs N2 Alkylation in Pyrazolo[3,4-b]pyrazines
Welcome to the Application Support Center. As drug development increasingly relies on fused bicyclic heteroaromatics like pyrazolo[3,4-b]pyrazines (critical pharmacophores in kinase inhibition), controlling the regioselectivity of pyrazole N-alkylation remains a persistent bottleneck. Alkylation of the unsymmetrical pyrazole ring typically yields a mixture of N1 and N2 regioisomers that are notoriously difficult to separate[1].
As a Senior Application Scientist, I have designed this guide to move beyond trial-and-error screening. By synthesizing quantum mechanical modeling, crystallographic evidence, and empirical optimization, this guide provides a self-validating framework for directing N1 vs. N2 alkylation with precision.
Mechanistic Principles: The Causality of Regioselectivity
To control the reaction, we must first understand the tautomeric and electronic landscape of the starting material. Pyrazolo[3,4-b]pyrazines exist in an equilibrium between 1H and 2H tautomers. Deprotonation yields a resonance-stabilized pyrazolide anion, presenting two competing nucleophilic nitrogen centers.
-
Thermodynamic Control (N1 Preference): The N1-alkylated isomer is generally the thermodynamic sink. Alkylation at N1 minimizes steric clashing with C3 substituents and avoids severe dipole-dipole repulsion with the adjacent pyrazine nitrogen lone pairs. Under equilibrating conditions (e.g., high temperatures, specific base/solvent pairs like NaH in THF), the N1 isomer predominates[2].
-
Kinetic & Directed Control (N2 Preference): N2 alkylation is thermodynamically uphill and traditionally suffers from low yields[1]. However, quantum mechanical transition-state modeling reveals that specific electrophiles can invert this selectivity. For example, while standard methyl bromide favors N1 alkylation (activation energy
= 6.4 kcal/mol for N1 vs. 9.4 kcal/mol for N2), using an electrophile with a hydrogen-bond donor (like N-methyl chloroacetamide) stabilizes the N2 transition state. A strong hydrogen bond (1.91 Å) between the side-chain amide NH and the carbonyl oxygen lowers the N2 activation energy to 15.0 kcal/mol, compared to 18.0 kcal/mol for N1, resulting in exclusive N2 selectivity.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
Attractive Non-Covalent Interactions: Catalyst-free Michael additions (e.g., using ethyl acrylate) can yield >99.9:1 N1 selectivity. This is driven by attractive ionic and hydrogen-bonding interactions in the transition state, effectively overriding standard steric rules[3].
Regioselectivity Decision Workflow
Decision tree for optimizing N1 vs N2 regioselective alkylation in pyrazolo[3,4-b]pyrazines.
Frequently Asked Questions (FAQs)
Q1: I am getting a 1:1 mixture of N1 and N2 isomers using Cs₂CO₃ in DMF. How do I push this to N1? A1: Cs₂CO₃ is highly soluble in DMF and generates a "naked," highly reactive pyrazolide anion, which often leads to poor kinetic discrimination and a mixture of regioisomers[1]. To favor the thermodynamic N1 product, switch to a harder base/solvent combination like NaH in THF, which has been shown to provide >99% N1 selectivity for related fused pyrazoles[2]. Alternatively, K₂CO₃ in DMSO is highly effective for N1-alkylation[1].
Q2: Can I use Michael addition to achieve N1 selectivity? A2: Absolutely. Catalyst-free conjugate additions (e.g., reacting the pyrazole with ethyl acrylate or acrylonitrile) yield excellent N1 regioselectivity (often >99.9:1)[3]. The transition state is stabilized by specific ionic interactions and hydrogen bonds that exclusively guide the electrophile to the N1 position, making this a highly reliable late-stage functionalization strategy[3].
Q3: How do I selectively synthesize the N2 isomer? A3: N2 alkylation is challenging because it is thermodynamically disfavored. You must rely on kinetic control or transition-state directing groups. Using an electrophile with a hydrogen-bond donor (e.g., N-methyl chloroacetamide) forms a pre-reaction complex that lowers the activation energy for N2 alkylation by ~3 kcal/mol relative to N1, yielding N2 selectively[4]. If using standard alkyl halides, employ bulky bases (t-BuOK) in non-polar solvents (toluene) at low temperatures to exploit steric differentiation.
Quantitative Data: Reaction Conditions Matrix
The following table summarizes the causal relationship between reaction parameters and the resulting regioselectivity.
| Base / Catalyst | Solvent | Electrophile Type | Temp (°C) | Dominant Isomer | Typical Ratio (N1:N2) | Mechanistic Driver |
| NaH | THF | Primary Alkyl Halide | 60 | N1 | > 99:1 | Thermodynamic control[2] |
| K₂CO₃ | DMSO | Primary Alkyl Halide | 25-80 | N1 | 90:10 | Polar aprotic stabilization[1] |
| None | DMSO | Michael Acceptor | 25 | N1 | > 99.9:1 | Attractive non-covalent interactions[3] |
| t-BuOK | Toluene | Bulky Alkyl Halide | 0-25 | N2 | 15:85 | Kinetic control / Steric hindrance |
| K₂CO₃ | DMF | N-methyl chloroacetamide | 80 | N2 | 1:70 | H-bond transition state stabilization[4] |
Self-Validating Experimental Protocols
A robust protocol must include built-in validation checks to ensure the chemist has isolated the correct isomer before proceeding to subsequent synthetic steps.
Protocol A: Thermodynamically Controlled N1-Alkylation
Objective: High-yielding synthesis of the N1 isomer using thermodynamic equilibration.
-
Preparation: Charge a flame-dried Schlenk flask with the pyrazolo[3,4-b]pyrazine core (1.0 equiv) and anhydrous THF (0.2 M) under an inert argon atmosphere.
-
Deprotonation: Cool the solution to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes at room temperature until hydrogen evolution ceases and the solution becomes homogeneous[2].
-
Alkylation: Add the primary alkyl halide (1.1 equiv) dropwise.
-
Equilibration: Heat the reaction mixture to 60 °C and stir for 12–16 hours. The elevated temperature allows any kinetically formed N2 isomer to equilibrate to the thermodynamically stable N1 isomer[2].
-
Self-Validation Checkpoint (¹H NMR): After aqueous workup and isolation, run a ¹H NMR spectrum. Validation: The N1 isomer will exhibit an upfield shift for the
protons compared to the N2 isomer. The N2 position places the alkyl group directly in the deshielding cone of the pyrazine ring's nitrogen lone pairs, causing N2-alkyl protons to resonate further downfield.
Protocol B: H-Bond Directed N2-Alkylation
Objective: Forcing N2 selectivity via transition-state hydrogen bonding.
-
Preparation: Charge a flask with the pyrazolo[3,4-b]pyrazine core (1.0 equiv), N-methyl chloroacetamide (1.1 equiv), and anhydrous DMF (0.2 M).
-
Base Addition: Add K₂CO₃ (1.5 equiv). Avoid stronger bases like NaH here, as you want to maintain the integrity of the hydrogen-bond donating amide group on the electrophile.
-
Reaction: Stir at 80 °C for 8 hours. The hydrogen-bond network between the chloroacetamide NH and the pyrazole N1 directs the electrophile exclusively to the N2 position[4].
-
Self-Validation Checkpoint (2D NOESY NMR): Standard 1D NMR is insufficient for absolute confirmation of kinetic products. Validation: Perform a 2D NOESY or ROESY NMR experiment on the purified product. A strong NOE cross-peak between the
protons of the alkyl group and the pyrazole C3-H unambiguously confirms N2 alkylation.
References
-
Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, ACS Publications, 2022. URL:[Link]
-
WuXi Biology. "Activation Energy Estimation for Alkylation of Pyrazole (Part II)." Magical Power of Quantum Mechanics, WuXi AppTec. URL:[Link]
-
"Regioselective N-alkylation of the 1H-indazole scaffold." MPG.PuRe, Max Planck Society, 2021. URL:[Link]
Sources
Validation & Comparative
1H NMR Spectral Analysis Guide: 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine
Executive Summary
3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine is a critical scaffold in the development of ATP-competitive kinase inhibitors (e.g., ERK, SHP2 pathways). Its analysis presents a unique challenge to the spectroscopist: it is a "proton-poor" heteroaromatic system. With halogens occupying the C3 and C6 positions, the molecule possesses only two observable proton environments in its neutral form: the pyrazine ring proton (H-5) and the exchangeable pyrazole amine (N-H).
This guide provides a comparative analysis of the spectral signature of this molecule against its non-brominated precursor, establishing a self-validating protocol for confirming structural identity and purity.
Part 1: Structural Context & Assignment Logic
The core challenge in analyzing this molecule is the lack of scalar coupling networks. Standard COSY or TOCSY experiments are useless here. Assignment relies on chemical shift logic and the specific absence of signals relative to the starting material.
Structural Diagram & Numbering
The following diagram illustrates the core numbering scheme and the critical "Silent Sites" (halogenated positions) that define the NMR spectrum.
Figure 1: Structural breakdown of the target molecule highlighting observable (H-5, NH) and silent (Br, Cl) domains.
Part 2: Comparative Spectral Analysis
To validate the synthesis of this compound, one must compare it against the starting material: 6-Chloro-1H-pyrazolo[3,4-b]pyrazine . The disappearance of the C-3 proton is the primary metric for reaction completion.
The "Silent Spectrum" Comparison
The following table contrasts the spectral data in DMSO-d6 (the recommended solvent).
| Feature | Precursor (Starting Material) | Product (Target) | Analytical Significance |
| H-5 Signal | Singlet, | Singlet, | Slight downfield shift due to inductive effect of Br at C-3. |
| H-3 Signal | Singlet, | ABSENT | Primary confirmation of bromination. |
| NH Signal | Broad, | Broad, | Acidity increases with bromination; signal moves downfield. |
| Integration | 1:1:1 (NH : H-5 : H-3) | 1:1 (NH : H-5) | Loss of integral stoichiometry confirms substitution. |
Solvent Selection Guide
The choice of solvent is binary: DMSO-d6 is required for characterization, while CDCl3 is often a failure mode due to solubility and exchange issues.
| Solvent | Suitability | Observation & Risk |
| DMSO-d6 | Optimal | Excellent solubility. H-bonding stabilizes the NH proton, making it visible as a distinct (though broad) peak >14 ppm. Essential for confirming the pyrazole ring integrity. |
| CDCl3 | Poor | The molecule is sparingly soluble.[1] The acidic NH proton often broadens into the baseline or exchanges with trace water, leaving only a single singlet (H-5), which can be confused with impurities. |
| MeOD (Methanol-d4) | Functional | Good solubility, but the NH proton will disappear due to deuterium exchange ( |
Part 3: Experimental Protocol
Method A: Reaction Monitoring (In-Process Control)
Objective: Confirm conversion of 6-chloro-1H-pyrazolo[3,4-b]pyrazine to the 3-bromo derivative.
-
Sampling: Aliquot 50 µL of the reaction mixture.
-
Workup: Quench into 200 µL water; extract with 300 µL ethyl acetate.
-
Preparation: Evaporate the organic layer to dryness under nitrogen. Re-dissolve the solid residue in 0.6 mL DMSO-d6 .
-
Acquisition:
-
Scans (ns): 16 (minimum).
-
Relaxation Delay (d1): 2.0 seconds (sufficient for qualitative aromatic integration).
-
Spectral Width: 0 – 16 ppm (Must capture the downfield NH).
-
-
Analysis: Zoom into the 8.0 – 9.5 ppm region.
-
Incomplete: Two singlets visible (H-5 and H-3).
-
Complete: Single singlet visible (H-5 only).
-
Method B: Full Characterization (Purity Assay)
Objective: Publishable spectral data for the isolated solid.
-
Concentration: Dissolve 5–10 mg of dried solid in 0.6 mL DMSO-d6.
-
Note: If the solution is cloudy, filter through a cotton plug or glass wool directly into the NMR tube. Suspended particles cause line broadening.
-
-
Parameters:
-
Pulse Angle: 30°.
-
Relaxation Delay (d1): 5.0 seconds (Critical: The H-5 proton is isolated and has a long T1 relaxation time. Short delays will under-integrate this signal relative to impurities).
-
Scans: 64.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to sharpen the H-5 singlet.
Part 4: Analytical Decision Tree
Use this logic flow to troubleshoot spectral anomalies.
Figure 2: Logic flow for interpreting the aromatic region of the NMR spectrum.
References
-
Synthesis of Pyrazolo[3,4-b]pyrazine Core: Han, S. et al. "Discovery of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine Derivatives as Novel Inhibitors." Journal of Medicinal Chemistry. (General reference for the scaffold synthesis and numbering). Source:
-
Solvent Effects on Heterocycles: Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organic Process Research & Development, 2016, 20(3), 661-667. Source:
-
Spectral Data Validation (Precursor): PubChem Compound Summary for CID 71463967, 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. Source:
- Standard Operating Procedure for Monitoring Electrophilic Aromatic Substitution via NMR.
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Halogenated Pyrazolo-Pyrazines
This guide provides a comprehensive analysis of the mass spectrometry fragmentation patterns of halogenated pyrazolo-pyrazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Drawing upon established principles of mass spectrometry and experimental data from structurally related compounds, this document offers researchers, scientists, and drug development professionals a predictive framework for identifying and characterizing these molecules. We will explore the influence of different ionization techniques, the impact of various halogen substituents, and the characteristic fragmentation pathways that define this compound class.
Fundamentals of Ionization and Fragmentation in Heterocyclic Analysis
The initial step in mass spectrometry analysis is the ionization of the target molecule. The choice of ionization technique profoundly influences the extent of fragmentation and the resulting mass spectrum. For halogenated pyrazolo-pyrazines, two common techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This hard ionization technique involves bombarding the sample with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[3] The resulting mass spectrum is rich in fragment ions, providing detailed structural information. However, the molecular ion peak may be weak or absent in some cases.[3][4]
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI typically results in protonated molecules ([M+H]⁺) with minimal fragmentation.[3][5] This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the selected precursor ion and obtain structural information.[6]
The fragmentation of the molecular ion or protonated molecule is not a random process. It follows well-defined chemical principles, favoring the formation of stable ions and neutral losses.[3] For pyrazolo-pyrazine systems, fragmentation is largely dictated by the stability of the aromatic rings and the nature of the substituents.
General Fragmentation Pathways of the Pyrazolo-Pyrazine Core
Based on the extensive literature on the mass spectrometry of related nitrogen-containing heterocycles like pyrazoles and pyrimidines, we can predict the primary fragmentation pathways for the unsubstituted pyrazolo-pyrazine core.[7][8]
A key fragmentation route for many nitrogenous heterocycles involves the elimination of small, stable neutral molecules. For the pyrazolo-pyrazine core, the following losses are anticipated:
-
Loss of HCN: A common fragmentation pathway for pyrazole and pyrimidine rings, leading to a stable, rearranged fragment ion.[7]
-
Loss of N₂: Cleavage of the pyrazole ring can lead to the expulsion of a nitrogen molecule.[7]
-
Retro-Diels-Alder (RDA) Reaction: The pyrazine ring can undergo an RDA reaction, leading to the cleavage of the ring into two smaller fragments.
These fundamental fragmentation patterns provide a baseline for understanding the more complex spectra of halogenated derivatives.
The Influence of Halogen Substituents on Fragmentation Patterns
The presence and nature of halogen substituents (Fluorine, Chlorine, Bromine, Iodine) significantly alter the fragmentation patterns of the pyrazolo-pyrazine core. This influence manifests in several ways:
-
Isotopic Patterns: Chlorine and bromine have characteristic isotopic signatures that are invaluable for identification.
-
Chlorine: A single chlorine atom will produce an M+2 peak with an intensity of approximately one-third of the molecular ion peak (M).[4]
-
Bromine: A single bromine atom will result in an M+2 peak with nearly equal intensity to the molecular ion peak.[9][10] Molecules with multiple bromine atoms will show a characteristic pattern of M, M+2, M+4, etc., peaks with a binomial distribution of intensities.[9]
-
-
Inductive Effects and Bond Strengths: The high electronegativity of halogens, particularly fluorine, can influence the stability of adjacent bonds and direct fragmentation pathways. The C-F bond is significantly stronger than other carbon-halogen bonds, making the loss of a fluorine radical less favorable compared to the loss of other halogens.[11]
-
Halogen Radical/Acid Elimination: A primary fragmentation pathway for halogenated compounds is the loss of the halogen radical (X•) or a hydrogen halide (HX).[4][12] The relative propensity for these losses depends on the specific halogen and the availability of hydrogen atoms for rearrangement.
Fragmentation of Monohalogenated Pyrazolo-Pyrazines
The fragmentation of a monohalogenated pyrazolo-pyrazine will be a combination of the core ring fragmentation and the halogen-specific pathways.
Table 1: Predicted Key Fragment Ions for Monohalogenated Pyrazolo-Pyrazines
| Halogen (X) | Predicted Key Fragment Ions and Neutral Losses | Observations |
| F | [M-HCN]⁺, [M-N₂]⁺, [M-HF]⁺ | Loss of F• is less common due to high C-F bond energy.[11] The mass spectra of fluorocarbons often show abundant CF₃⁺ ions if such a group is present.[13] |
| Cl | [M]⁺ and [M+2]⁺ (3:1 ratio), [M-Cl]⁺, [M-HCl]⁺, [M-HCN]⁺ | The characteristic isotopic pattern is a strong indicator of chlorine.[4] |
| Br | [M]⁺ and [M+2]⁺ (1:1 ratio), [M-Br]⁺, [M-HBr]⁺, [M-HCN]⁺ | The nearly equal intensity of M and M+2 peaks is a clear sign of bromine.[9][10] |
| I | [M]⁺, [M-I]⁺, [M-HI]⁺, [M-HCN]⁺ | The C-I bond is the weakest, making the loss of an iodine radical a very favorable process. |
Proposed Fragmentation Pathway for a Chloro-Pyrazolo-Pyrazine
The following diagram illustrates a plausible EI fragmentation pathway for a generic chloro-pyrazolo-pyrazine.
Caption: Proposed EI fragmentation of a chloro-pyrazolo-pyrazine.
Comparison of Fragmentation Patterns Across Different Halogens
The primary difference in the fragmentation of pyrazolo-pyrazines substituted with different halogens lies in the lability of the carbon-halogen bond.
-
Fluorinated analogs are generally more stable, and fragmentation may be dominated by ring cleavage (loss of HCN, N₂) rather than C-F bond scission.[11]
-
Chlorinated and brominated analogs will prominently display the loss of the halogen radical or hydrogen halide, alongside the characteristic isotopic patterns.[4][12]
-
Iodinated analogs , with the weakest C-X bond, are expected to show a very abundant [M-I]⁺ ion, which may even be the base peak in the spectrum.
Experimental Protocols
To obtain high-quality and reproducible mass spectra for halogenated pyrazolo-pyrazines, the following experimental setup is recommended.
Sample Preparation
-
Dissolve the purified halogenated pyrazolo-pyrazine derivative in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
For direct infusion EI-MS, ensure the sample is sufficiently volatile. If not, consider using a heated direct insertion probe.
Mass Spectrometry Analysis
Electron Ionization (EI-MS) on a GC-MS System:
-
Gas Chromatograph (GC) Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C) and ramp at 10-20 °C/min to a final temperature that ensures elution of the compound (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular weight of the compound (e.g., 500).
-
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) on an LC-MS System:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
MS1 Scan: Scan a broad mass range to identify the protonated molecule ([M+H]⁺).
-
MS2 (Tandem MS): Select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) with varying collision energies to generate a fragment ion spectrum.
-
Conclusion
The mass spectrometric analysis of halogenated pyrazolo-pyrazines provides a wealth of structural information. By understanding the fundamental fragmentation pathways of the core heterocyclic system and the profound influence of the halogen substituents, researchers can confidently identify and characterize these important molecules. Electron ionization provides detailed fragmentation for structural elucidation, while electrospray ionization is ideal for molecular weight confirmation and targeted fragmentation studies using tandem mass spectrometry. The characteristic isotopic patterns of chlorine and bromine serve as definitive markers for their presence. This guide provides a solid foundation for the interpretation of mass spectra of this compound class, aiding in the rapid advancement of research and development in which these molecules play a crucial role.
References
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
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Saad, E. F., et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]
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Interpretation of mass spectra. (n.d.). Available at: [Link]
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Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. Available at: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2015). Organic & Biomolecular Chemistry, 13(32), 8562-8597. Available at: [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2023). RSC Advances, 13(45), 31633-31637. Available at: [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances, 8(41), 23160-23169. Available at: [Link]
-
El-Shehry, M. F., et al. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 6856-6868. Available at: [Link]
-
Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). Beilstein Journal of Organic Chemistry, 9, 2538-2553. Available at: [Link]
-
EI-MS-spectra of isomeric N,N-dimethylfluorocathinones (2a–c)... ResearchGate. Available at: [Link]
-
Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. (2024). Rapid Communications in Mass Spectrometry, 38(12), e9739. Available at: [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]
-
Mass spectra of fluorocarbons. (1952). Journal of Research of the National Bureau of Standards, 49(2), 113-121. Available at: [Link]
-
Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (2023). Molecules, 28(9), 3769. Available at: [Link]
-
Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Available at: [Link]
-
Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]
-
common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
-
Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]
-
Mass Spectrometry. MSU chemistry. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[3,4-b]pyrazine and Purine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold and Its Bioisosteric Challenger
In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, the purine scaffold holds a privileged status.[1][2][3] Its structure is fundamental to adenosine triphosphate (ATP), the universal phosphodonor for all kinase-catalyzed reactions. Consequently, purine analogs have been a cornerstone in the design of ATP-competitive inhibitors, molecules that vie with ATP for the kinase's active site.[1][2][3] This has led to the development of numerous potent kinase inhibitors for therapeutic areas such as oncology.[1][2][3][4]
However, the very success of the purine scaffold has driven the exploration of bioisosteres—structurally distinct molecules that retain similar biological activity. The pyrazolo[3,4-b]pyrazine core has emerged as a particularly successful purine isostere.[5][6] This guide provides an in-depth, comparative analysis of the Structure-Activity Relationships (SAR) of these two critical scaffolds, offering insights into their respective advantages and nuances in the design of potent and selective kinase inhibitors. We will use Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a well-studied cancer target, as our primary case study to ground the comparison in concrete experimental data.
Core Scaffold Analysis: A Game of Nitrogen Placement
The fundamental difference between the purine and pyrazolo[3,4-b]pyrazine scaffolds lies in the arrangement of nitrogen atoms within the bicyclic core. This seemingly subtle change has profound implications for the molecule's hydrogen bonding capabilities, a critical factor in its interaction with the kinase hinge region—the protein backbone that forms the "floor" of the ATP-binding pocket.
-
Purine Scaffold: The canonical purine core typically forms two critical hydrogen bonds with the kinase hinge region. The N1 nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine often placed at C6 (as in adenine) or the N9-H acts as a hydrogen bond donor.
-
Pyrazolo[3,4-b]pyrazine Scaffold: This scaffold is considered a bioisostere of adenine.[5] It rearranges the nitrogen atoms, presenting a different pattern of hydrogen bond donors and acceptors. Notably, the N1-H of the pyrazole ring can act as a hydrogen bond donor, while the pyrazine ring nitrogens (N4 and N7) serve as acceptors. This altered arrangement allows for different binding orientations and the exploration of new chemical space, potentially leading to improved selectivity or the ability to overcome resistance mutations.
Comparative SAR: A CDK2 Inhibitor Case Study
Cyclin-Dependent Kinase 2 (CDK2) is a well-established target in cancer therapy due to its crucial role in cell cycle progression.[5] Both purine and pyrazolo[3,4-b]pyrazine-based inhibitors have been extensively studied for their anti-CDK2 activity, making it an excellent case for direct SAR comparison.
Purine Analogs (e.g., Roscovitine)
Roscovitine (Seliciclib), a 2,6,9-trisubstituted purine, is a classic example of a purine-based CDK inhibitor. Its SAR is well-characterized:
-
C2-Substitution: Small alkyl groups, like the isopropyl group in Roscovitine, are well-tolerated and occupy a small hydrophobic pocket.
-
C6-Substitution: An amino group at this position is crucial for hydrogen bonding with the hinge region. The substituent on this amine, such as the benzyl group in Roscovitine, extends into a larger hydrophobic pocket, and modifications here significantly impact potency and selectivity.
-
N9-Substitution: This position is often substituted with groups that can enhance solubility or provide additional interactions. In Roscovitine, the hydroxylethyl group helps to improve the compound's properties.
Pyrazolo[3,4-b]pyridine Analogs
Pyrazolo[3,4-b]pyridines, close relatives of pyrazolo[3,4-b]pyrazines, also serve as potent CDK2 inhibitors and illustrate the SAR principles of this class.[7]
-
C3-Substitution: An amino group at C3 is a common feature, mimicking the C6-amino group of adenine and forming a key hydrogen bond with the hinge residue Leu83.[7]
-
N1-Substitution: The N1 position of the pyrazole ring is a key point for substitution. Small alkyl or aryl groups are often well-tolerated.
-
C4 and C6-Substitutions: The pyridine ring offers multiple points for substitution. Large hydrophobic groups at the C6 position can lead to a significant increase in potency, similar to the C6-substituent in purines. For instance, incorporating a hydroxyl group at the para or meta position of a C6-phenyl ring has been shown to boost CDK2 inhibition.[7]
Quantitative Data Comparison
The following table summarizes the inhibitory activity of representative compounds from both scaffolds against CDK2/cyclin A, demonstrating their comparable potency.
| Scaffold Class | Compound Example | Target | IC50 (µM) | Reference |
| Purine | Roscovitine | CDK2/cyclin A | 0.394 | [8] |
| Pyrazolo[3,4-b]pyridine | Compound 4 | CDK2/cyclin A | 0.24 | [8] |
| Pyrazolo[3,4-b]pyridine | Compound 8 | CDK2/cyclin A | 0.65 | [8] |
| Pyrazolo[3,4-b]pyridine | Compound 11* | CDK2/cyclin A | 0.50 | [8] |
*Note: Compounds 4, 8, and 11 are 6-(naphthalen-2-yl)-4-(thiophen-2-yl) substituted pyrazolo[3,4-b]pyridine derivatives.[8]
This data highlights that with appropriate substitutions, the pyrazolo[3,4-b]pyridine scaffold can achieve and even exceed the potency of well-established purine-based inhibitors like Roscovitine.[8]
Experimental Protocols for SAR Determination
To ensure the reliability and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Here, we outline a typical in vitro kinase inhibition assay used to determine the IC50 values of potential inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the principle of quantifying the amount of ATP remaining in solution after a kinase reaction. The luminescent signal is inversely proportional to kinase activity.[8][9]
Materials and Reagents:
-
Recombinant human CDK2/cyclin A enzyme
-
Peptide substrate (e.g., a histone H1-derived peptide)
-
ATP (at a concentration close to its Km for the kinase)
-
Test compounds (serially diluted in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (as a vehicle control) to the wells of the assay plate.
-
Enzyme/Substrate Addition: Prepare a master mix of the CDK2/cyclin A enzyme and peptide substrate in kinase assay buffer. Add this mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
Reaction Termination and Signal Generation: Stop the reaction and generate the luminescent signal by adding the ATP detection reagent. This reagent simultaneously lyses the cells (if a cell-based assay) and contains luciferase and luciferin to produce light from the remaining ATP.
-
Data Acquisition: Incubate the plate for a short period (e.g., 10 minutes) to stabilize the luminescent signal, then measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using controls: 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a potent, known inhibitor).
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Conclusion and Future Perspectives
The pyrazolo[3,4-b]pyrazine scaffold and its close analogs have firmly established themselves as viable and potent alternatives to the traditional purine core in the design of kinase inhibitors. The key takeaways from this comparative analysis are:
-
Bioisosteric Success: The pyrazolo[3,4-b]pyrazine scaffold successfully mimics the key hydrogen bonding interactions of purines within the kinase hinge region.
-
Novel SAR Opportunities: The altered nitrogen placement provides new vectors for substitution, allowing medicinal chemists to explore novel chemical space and potentially achieve greater selectivity or overcome resistance.
-
Comparable Potency: As demonstrated with CDK2 inhibitors, pyrazolo[3,4-b]pyridine/pyrazine-based compounds can achieve potencies that are on par with or even superior to their purine-based counterparts.
Future research will likely continue to exploit the versatility of the pyrazolo[3,4-b]pyrazine scaffold. This includes its application to a broader range of kinase targets, the development of covalent inhibitors by incorporating reactive moieties, and its use in creating dual-target or allosteric inhibitors.[10] The ongoing exploration of this scaffold promises to yield a new generation of kinase inhibitors with improved therapeutic profiles.
References
- DAU. (2022, March 30).
- ResearchGate. (2025, October 13). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- PMC.
- PubMed. Purine Analogues as Kinase Inhibitors: A Review.
- PMC.
- PubMed. (2019, August 15).
-
PMC. (2022, July 10). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][12]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity.
- RSC Publishing. (2022, October 18).
- MDPI. (2022, August 30). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- ResearchGate. (2025, August 8). Purine Analogues as Kinase Inhibitors: A Review | Request PDF.
- PMC. (2021, August 12).
- (2025, June 25).
- ACS Chemical Biology. (2020, June 1).
- ACS Publications. (2013, January 30). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry.
- Ingenta Connect. (2014, December 17). Purine Analogues as Kinase Inhibitors: A Review.
- Semantic Scholar. Pyridines, pyridazines and guanines as CDK2 inhibitors: a review.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- ResearchGate.
- PubMed. (2016, April 13). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors.
- MDPI. (2021, May 16). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines.
- Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay.
- Oncotarget. (2017, January 24). Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents.
- MDPI. (2021, June 26).
- PubMed. (2022, October 3). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities.
- PROTEIN KINASE C ASSAY KITS PROTOCOL Part # P2747, P2748, P2940, P2941*.
- MDPI. (2025, June 19).
- MDPI. (2025, June 24). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
- MDPI. (2022, April 26). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
- Benchchem. Application Notes & Protocols: In Vitro Assay Development for Inhibix.
- Taylor & Francis. (2024, January 23). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer.
- ResearchGate. (2025, August 6). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia | Request PDF.
- Oxford Academic. (2010, January 15).
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Technical Assessment: Purity Validation of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine
Content Type: Publish Comparison Guide
Subject: Analytical Validation & Elemental Composition
Compound CAS: (Analogous to 1H-pyrazolo[3,4-b]pyrazine derivatives)
Formula:
Executive Summary & Strategic Context
In the landscape of kinase inhibitor development, the pyrazolo[3,4-b]pyrazine scaffold serves as a critical bioisostere to purines, offering unique solubility and binding affinity profiles. The specific derivative 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine acts as a high-value linchpin intermediate. The C3-bromo and C6-chloro positions provide orthogonal handles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura at C6 followed by Buchwald-Hartwig at C3), allowing for rapid library generation.
However, the validation of this heterocyclic core presents distinct challenges. Its high nitrogen content (
Elemental Analysis Data: Theoretical vs. Experimental
For a research-grade release, the industry standard for Elemental Analysis (EA) tolerance is
Theoretical Composition
Molecular Formula:
| Element | Count | Atomic Mass | Total Mass Contribution | Mass Percent (%) |
| Carbon (C) | 5 | 12.011 | 60.055 | 25.72 |
| Hydrogen (H) | 2 | 1.008 | 2.016 | 0.87 |
| Nitrogen (N) | 4 | 14.007 | 56.028 | 24.00 |
| Bromine (Br) | 1 | 79.904 | 79.904 | 34.23 |
| Chlorine (Cl) | 1 | 35.450 | 35.450 | 15.18 |
Representative Experimental Data (Pass vs. Fail)
The following data illustrates a successful validation versus a common failure mode (solvent entrapment) typical for this scaffold.
| Sample Batch | %C (Found) | %H (Found) | %N (Found) | Status | Interpretation | |
| Batch A-001 | 25.68 | 0.91 | 23.94 | C: -0.04 N: -0.06 | PASS | High purity. Values within |
| Batch B-002 | 26.85 | 1.45 | 22.10 | C: +1.13 N: -1.90 | FAIL | Solvent Entrapment. High C/H and low N suggests trapped Ethyl Acetate or THF. |
| Batch C-003 | 25.10 | 1.10 | 23.50 | C: -0.62 N: -0.50 | FAIL | Inorganic Contamination. Low values across all elements suggest presence of inorganic salts (e.g., NaBr) or silica gel. |
Comparative Guide: EA vs. HRMS vs. qNMR[1]
While Elemental Analysis is the historical "gold standard," it is destructive and requires milligram-scale quantities. Below is a decision matrix for selecting the appropriate validation method for this compound.
Method Performance Matrix
| Feature | Elemental Analysis (Combustion) | HRMS (Q-TOF/Orbitrap) | qNMR (Quantitative NMR) |
| Primary Utility | Bulk purity confirmation; detection of non-chromophoric impurities (water, inorganics). | Molecular formula confirmation; identification of trace organic impurities. | Absolute purity quantification; solvent quantification. |
| Sample Req. | High (~2–5 mg). Destructive. | Low (<0.1 mg). Non-destructive. | Moderate (~5–10 mg). Non-destructive (recoverable). |
| Halogen Interference | High. Br/Cl require specific scrubbers ( | Low. Distinct isotopic patterns ( | None. Halogens are silent; affects chemical shift only. |
| Blind Spots | Cannot identify what the impurity is, only that one exists. | "Polite" technique; misses inorganics, water, and salts. | Requires internal standard; signal overlap can be an issue.[1] |
| Verdict for this Compound | Essential for Final Release. The only method that effectively detects trapped inorganic salts from halogenation reactions. | Essential for ID. Use to confirm the halogenation pattern (Br vs Cl position). | Best for Process Control. Use to quantify solvent levels before sending for EA. |
Analytical Workflow Diagram
The following diagram illustrates the logical flow for validating this specific halogenated intermediate.
Caption: Integrated analytical workflow prioritizing solvent removal and isotopic confirmation prior to destructive combustion analysis.
Experimental Protocols
Pre-Analysis Sample Preparation (Critical)
The 1H-pyrazolo[3,4-b]pyrazine core contains an acidic NH proton (
-
Drying: Samples must be dried in a vacuum pistol over
at 50–60°C for a minimum of 12 hours. Standard rotary evaporation is insufficient. -
Homogenization: Grind the dried solid into a fine powder using an agate mortar to ensure uniform combustion.
Combustion Analysis Parameters
When submitting to an external lab or running an in-house analyzer (e.g., Elementar vario EL cube), specify the "Halogen Mode" or "Sulfur/Halogen Configuration."
-
Oxidation Catalyst: Tungsten Trioxide (
) or CeO2 is required to prevent the formation of volatile metal halides that can coat the detector. -
Halogen Scrubber: A silver wool trap (Ag) must be active to sequester free Bromine (
) and Chlorine ( ) gases formed during combustion. Failure to trap these will result in falsely high Nitrogen readings due to thermal conductivity detector (TCD) interference. -
Temperature: Combustion tube must be maintained
to ensure quantitative bond rupture of the heteroaromatic ring.
HRMS Confirmation (Orthogonal Validation)
Because EA does not confirm structure, HRMS is required to validate the halogenation pattern.
-
Method: ESI (Negative Mode) is preferred due to the acidic NH.
-
Target Ion:
-
Expected Mass: 230.89 (Monoisotopic based on
and ). -
Isotope Pattern: Look for the characteristic "1:1.3:0.3" intensity ratio (approximate) or the distinct "M, M+2, M+4" pattern indicating the presence of one Br and one Cl atom.
Mechanistic Insight: Why EA Fails with this Scaffold
The most common failure mode for this compound is a Low Carbon / Low Nitrogen result.
Causality:
-
Incomplete Combustion: The pyrazine ring is electron-deficient and thermally stable. Without sufficient oxygen boost and high temperature, it forms "coke" (graphitic carbon) in the crucible, leading to low %C.
-
Ash Formation: If the synthesis involved metal-catalyzed halogenation (e.g., using
or metal bromides), residual inorganic salts (non-combustible) act as dead weight. A sample that is 95% organic and 5% NaCl will show ~24.4% C instead of 25.7% C.
Caption: Troubleshooting logic for failing Elemental Analysis results in halogenated heterocycles.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Ferreira, S. et al. (2022).[5] Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[5][6][7] Molecules.[8][2][3][4][7][9][10] Link (Analogous scaffold chemistry).
-
Thermo Fisher Scientific. (2023). Combustion Ion Chromatography for Halogen Detection.[11][12][13][14]Link
- United States Pharmacopeia (USP).<731> Loss on Drying & <221> Chloride and Sulfate. (Standard protocols for salt detection).
-
Barwick, V. J. (2003). Preparation of samples for elemental analysis.[8] Valid Analytical Measurement.[8][1][3] LGC Limited.
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- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dau.url.edu [dau.url.edu]
- 6. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. metrohm.com [metrohm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
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- 14. apps.thermoscientific.com [apps.thermoscientific.com]
Safety Operating Guide
3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine: Comprehensive Disposal & Safety Protocol
Executive Safety Assessment
3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine is a halogenated nitrogen heterocycle often utilized as a scaffold in kinase inhibitor development. Its disposal requires strict adherence to halogenated waste protocols due to the presence of both Bromine and Chlorine atoms, which generate corrosive acid gases (HBr, HCl) upon combustion.
Key Hazard Profile (GHS Classification)
| Hazard Type | Signal Word | Hazard Statements |
| Acute Toxicity | WARNING | H302 (Oral), H312 (Dermal), H332 (Inhalation) |
| Irritation | WARNING | H315 (Skin), H319 (Eye), H335 (Respiratory) |
| Reactivity | CAUTION | Incompatible with strong oxidizers and strong bases (Acidic N-H proton). |
Chemical Structure & Disposal Logic
To ensure scientific integrity, we must understand why specific disposal routes are chosen based on the molecule's functional groups.
The Halogen Factor (Br, Cl)
Unlike standard organic waste, this compound contains heavy halogens.
-
Mechanism: Standard incineration of non-halogenated organics produces CO₂ and H₂O. Incineration of this compound produces Hydrogen Chloride (HCl) and Hydrogen Bromide (HBr) gas.
-
Operational Consequence: You cannot place this in "General Organic Waste." It must be routed to an incinerator equipped with caustic scrubbers to neutralize these acid gases before they are released into the atmosphere.
The Nitrogen Heterocycle (Pyrazolo-Pyrazine)
-
Mechanism: The high nitrogen content leads to the generation of Nitrogen Oxides (NOx) during thermal decomposition.
-
Operational Consequence: Segregation from strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste container is critical to prevent uncontrolled nitration or oxidation reactions that could pressurize the vessel.
Waste Stream Segregation Protocol
Effective disposal starts at the bench. Mis-sorting is the primary cause of disposal cost overruns and safety incidents.
Solid Waste (Pure Substance)
-
Primary Stream: Solid Hazardous Waste (Toxic/Halogenated).
-
Container: High-density polyethylene (HDPE) or glass wide-mouth jar.
-
Labeling: Must explicitly list "this compound" and the hazard tag "Toxic."
Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Primary Stream: Halogenated Organic Solvents.
-
Criteria: If the compound is dissolved in a solvent (e.g., DMSO, DMF, DCM), the entire volume is classified as Halogenated Waste, regardless of the solvent's identity.
-
Compatibility Warning:
-
Do NOT mix with: Strong bases (NaOH, KOH). The "1H" proton on the pyrazole ring is acidic (
). Mixing with strong bases can form a salt, potentially altering solubility and causing precipitation that clogs waste lines or creates "hot spots" of reactivity. -
Do NOT mix with: Oxidizing acids (Nitric, Chromic).
-
Empty Containers (The "Triple Rinse" Rule)
Under EPA 40 CFR 261.7, a container is considered "RCRA Empty" only if:
-
All wastes have been removed using standard practices (pouring/pumping).
-
The container has been triple-rinsed with a solvent capable of dissolving the residue (e.g., Acetone or DMSO).
-
Rinsate Disposal: The rinsate must be disposed of as Halogenated Liquid Waste . It cannot be poured down the drain.[1][2][3]
Step-by-Step Disposal Workflow
The following diagram illustrates the decision matrix for disposing of this compound.
Figure 1: Decision matrix for the disposal of halogenated heteroaromatic compounds.
Regulatory & Logistics Data
When preparing the waste manifest for pickup by a licensed contractor (e.g., Veolia, Clean Harbors), use the following classifications.
| Regulatory Body | Parameter | Classification / Value |
| DOT (Transport) | Proper Shipping Name | Toxic solids, organic, n.o.s. (this compound) |
| UN Number | UN 2811 | |
| Hazard Class | 6.1 | |
| Packing Group | III | |
| EPA (RCRA) | Waste Codes | D000 (Characteristic Hazardous Waste - Toxic) Note: While not explicitly P or U listed, it is treated as halogenated hazardous waste. |
| Waste Profile | Chemical Composition | Organohalogen, Nitrogen Heterocycle |
| BTU Value | Moderate to High |
Emergency Spill Procedures
In the event of a bench-scale spill (< 50g):
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation.
-
Liquids: Surround with absorbent pads or vermiculite.
-
-
Cleanup:
-
Sweep/scoop material into a disposable container.
-
Clean the surface with a soap/water solution, followed by an alcohol wipe.
-
Disposal: Place all cleanup materials (gloves, pads, towels) into the Solid Hazardous Waste bin. Do not place in regular trash.
-
References
-
Vertex AI Search. (2026). SDS and Safety Data for this compound. 2
-
U.S. Environmental Protection Agency. (2025). RCRA Orientation Manual: Hazardous Waste Identification. EPA.gov.[4] 5
-
Fisher Scientific. (2025). Safety Data Sheet: Halogenated Pyrazolo-Pyridine Derivatives. 1
-
PubChem. (2021).[6] Compound Summary: 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (Analogous Structure). National Library of Medicine. 6
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
